molecular formula C26H34O11 B200971 (+)-Isolariciresinol 9'-O-glucoside CAS No. 63358-12-3

(+)-Isolariciresinol 9'-O-glucoside

カタログ番号: B200971
CAS番号: 63358-12-3
分子量: 522.5 g/mol
InChIキー: AHYOMNWKYGMYMB-QBCFYRCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Isolariciresinol 9'-O-glucoside has been reported in Gnetum montanum, Pedicularis densispica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

63358-12-3

分子式

C26H34O11

分子量

522.5 g/mol

IUPAC名

(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1

InChIキー

AHYOMNWKYGMYMB-QBCFYRCNSA-N

異性体SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O

正規SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O

外観

Powder

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isolariciresinol 9'-O-glucoside: Natural Sources, Plant Distribution, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, plant distribution, and experimental methodologies for the isolation and characterization of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound has been identified in a variety of plant species, indicating a widespread distribution across different plant families. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental factors. While its presence has been confirmed in several plants, quantitative data remains limited for many sources.

Table 1: Plant Sources and Distribution of this compound

Plant SpeciesFamilyPlant Part(s)Concentration DataReference(s)
Averrhoa carambola L.OxalidaceaeRootData not explicitly quantified, but isolated as a significant component.[1]
Lespedeza cuneata (Dum.Cours.) G.DonFabaceaeAerial PartsIsolated, but quantitative data not provided.[2]
Oplopanax horridus (Sm.) Miq.AraliaceaeRoot BarkIsolated, but quantitative data not provided.
Myrsine seguinii H.Lév.PrimulaceaeLeavesIsolated, but quantitative data not provided.
Pinus sylvestris L.PinaceaeNeedlesPresence documented, but quantitative data not provided.

Note: The lack of quantitative data in many publicly available studies highlights a key area for future research.

Experimental Protocols

The isolation and purification of this compound from plant matrices typically involve solvent extraction followed by a series of chromatographic separations. The following protocols are synthesized from established methodologies for the isolation of lignan glycosides.

2.1. General Extraction and Fractionation of Lignan Glycosides

This protocol is based on the methodology described by Wen et al. (2012) for the isolation of lignan glycosides from the root of Averrhoa carambola[1].

  • Plant Material Preparation: Air-dry the plant material (e.g., roots of Averrhoa carambola) and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 60% aqueous ethanol (EtOH) at room temperature for an extended period (e.g., 3 times for 7 days each).

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound is typically enriched in the n-BuOH fraction due to its glycosidic nature.

    • Concentrate each fraction to dryness under reduced pressure.

2.2. Chromatographic Purification

The n-BuOH fraction is subjected to multiple chromatographic steps to isolate the target compound.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) is commonly used. Start with a non-polar mixture (e.g., 100:1 CHCl₃-MeOH) and gradually increase the polarity (e.g., to 10:1, 5:1, and finally 100% MeOH).

    • Fraction Collection: Collect fractions of a defined volume and monitor the composition by thin-layer chromatography (TLC).

    • TLC Analysis: Use silica gel plates and a suitable solvent system (e.g., CHCl₃-MeOH-H₂O, 8:2:0.2) to visualize the separated compounds. A spraying reagent, such as 10% sulfuric acid in ethanol followed by heating, can be used for detection.

    • Pool the fractions containing the compound of interest based on the TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol (MeOH) is a common eluent for further purification of lignan glycosides.

    • This step helps to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water is employed.

    • Detection: UV detection at a wavelength of approximately 280 nm is suitable for lignans.

    • This final step yields the purified this compound.

2.3. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure and stereochemistry of the molecule.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a potential, though generalized, anti-inflammatory signaling pathway for lignan glycosides.

experimental_workflow plant_material Plant Material (e.g., Averrhoa carambola root) extraction Solvent Extraction (60% EtOH) plant_material->extraction fractionation Liquid-Liquid Fractionation (Cyclohexane, EtOAc, n-BuOH) extraction->fractionation buoh_fraction n-Butanol Fraction fractionation->buoh_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) buoh_fraction->silica_gel sephadex Sephadex LH-20 Chromatography (MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeOH-H2O) sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation quantification Quantitative Analysis (HPLC-UV/DAD) pure_compound->quantification

Figure 1: General workflow for the isolation and analysis of this compound.

anti_inflammatory_pathway lignan_glycoside This compound (and related lignans) pi3k_akt PI3K/AKT Pathway lignan_glycoside->pi3k_akt inhibits nf_kb NF-κB Pathway lignan_glycoside->nf_kb inhibits cell_membrane Cell Membrane cell_membrane->pi3k_akt signals to cell_membrane->nf_kb signals to inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->cell_membrane activates pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) pi3k_akt->pro_inflammatory promotes expression of nf_kb->pro_inflammatory promotes expression of inflammatory_response Inflammatory Response pro_inflammatory->inflammatory_response leads to

Figure 2: Generalized anti-inflammatory signaling pathway for lignan glycosides.

Biological Activities (General Overview)

While specific studies on the biological activities of this compound are limited, the broader class of lignans has been reported to exhibit various pharmacological effects.

  • Anti-inflammatory Activity: Lignan glycosides have been shown to exert anti-inflammatory effects, potentially through the inhibition of key signaling pathways such as the PI3K/AKT and NF-κB pathways. This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6[3][4].

  • Cytotoxic Activity: Several lignans have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown weak to moderate cytotoxicity against human breast cancer cell lines[2][5]. The mechanisms often involve the induction of apoptosis.

Further research is warranted to specifically elucidate the pharmacological profile and mechanisms of action of this compound.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols described should be performed by qualified personnel in a laboratory setting.

References

An In-depth Technical Guide to the Biosynthesis of (+)-Isolariciresinol 9'-O-glucoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species, holding potential for pharmacological applications. Its biosynthesis is a complex, stereochemically controlled process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic cascade leading to its formation, focusing on the key enzyme families: dirigent proteins (DIRs), pinoresinol-lariciresinol reductases (PLRs), and UDP-glycosyltransferases (UGTs). We present available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and guide future research and development efforts.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the lignan metabolic pathway, which itself stems from the broader phenylpropanoid pathway. The process begins with the monolignol, coniferyl alcohol, and proceeds through a series of stereospecific enzymatic reactions.

The pathway can be summarized in four major stages:

  • Monolignol Radical Formation: Coniferyl alcohol, derived from phenylalanine, is oxidized to form monolignol radicals.

  • Stereoselective Coupling: Two coniferyl alcohol radicals are coupled to form (+)-pinoresinol. This crucial step is guided by dirigent proteins (DIRs), which dictate the stereochemistry of the resulting lignan.

  • Sequential Reduction: (+)-Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases (PLRs). The first reduction yields (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol. Subsequent intramolecular cyclization leads to the formation of the aglycone, (+)-isolariciresinol.

  • Glycosylation: The final step involves the attachment of a glucose molecule to the 9'-hydroxyl group of (+)-isolariciresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor, resulting in the final product, this compound.[1]

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phenylalanine->Coniferyl_Alcohol Multiple Steps Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein (DIR) + Laccase/Peroxidase Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol PLR (Reductase) Secoisolariciresinol (+)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (Reductase) Isolariciresinol (+)-Isolariciresinol Secoisolariciresinol->Isolariciresinol Intramolecular Cyclization Final_Product (+)-Isolariciresinol 9'-O-glucoside Isolariciresinol->Final_Product UGT (Glycosyltransferase) + UDP-Glucose

Caption: Core enzymatic steps in the biosynthesis of this compound.

Key Enzymes and Their Regulation

The synthesis and accumulation of lignans are tightly regulated. This regulation occurs at the level of gene expression for the core biosynthetic enzymes, which can be influenced by various developmental cues and environmental stimuli.

Dirigent Proteins (DIRs)

DIRs are non-catalytic proteins that play a critical role in dictating the stereospecific outcome of monolignol radical coupling.[1] In the absence of DIRs, the coupling of coniferyl alcohol radicals leads to a racemic mixture of pinoresinol enantiomers. DIRs capture the radicals and orient them in a specific conformation to ensure the exclusive formation of one stereoisomer, in this case, (+)-pinoresinol.

Pinoresinol-Lariciresinol Reductases (PLRs)

PLRs are key enzymes that catalyze the two sequential reduction steps converting pinoresinol to secoisolariciresinol.[2] These enzymes belong to the isoflavone reductase family and are crucial for the diversity of lignan structures found in plants.[3] The expression of PLR genes is often a rate-limiting step in the biosynthesis of downstream lignans. For instance, studies in Linum album have shown that the expression of PLR genes can be upregulated by signaling molecules like hydrogen peroxide (H₂O₂) and nitric oxide (NO), which are induced by elicitors such as putrescine.[4][5]

Regulatory Signaling Pathway Putrescine Putrescine (Elicitor) DAO_NOX DAO / NOX Enzymes Putrescine->DAO_NOX Ca2 Ca²⁺ Influx Putrescine->Ca2 NO NO Putrescine->NO H2O2 H₂O₂ DAO_NOX->H2O2 SA Salicylic Acid (SA) H2O2->SA Ca2->SA NO->SA PAL_PLR PAL & PLR Gene Expression SA->PAL_PLR SA-dependent manner Lignan_Prod Lignan Production PAL_PLR->Lignan_Prod Experimental Workflow for UGT Characterization A 1. RNA Isolation & cDNA Synthesis B 2. UGT Gene Amplification (PCR) A->B C 3. Cloning into Expression Vector B->C D 4. Heterologous Expression in E. coli C->D E 5. Protein Purification (Affinity Chromatography) D->E F 6. In Vitro Enzyme Assay (Substrate + UDP-Glucose) E->F G 7. Product Analysis (UPLC-MS/MS) F->G H 8. Confirmation of This compound G->H

References

An In-depth Technical Guide on the Biological Activity of (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenolic compounds, that has been isolated from various plant species, including Lespedeza cuneata, Myrsine seguinii, and the roots of Averrhoa carambola. Lignans and their glycosides are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.

Biological ActivityCell LineIC50 (µM)Reference
CytotoxicityMCF7 (human breast adenocarcinoma)28.08[1]
CytotoxicityHCC70 (human breast carcinoma)24.81[1]
CytotoxicityBt549 (human breast ductal carcinoma)> 30[1]
CytotoxicityMDA-MB-231 (human breast adenocarcinoma)> 30[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of this compound as reported in the scientific literature.

Cytotoxicity Assay against Human Breast Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of this compound on a panel of human breast cancer cell lines.

Methodology:

  • Cell Culture: The human breast cancer cell lines (Bt549, MCF7, MDA-MB-231, and HCC70) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

  • Incubation: The treated cells were incubated for 72 hours.

  • Cell Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.

    • Cells were fixed with 10% trichloroacetic acid (TCA).

    • The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.

    • Unbound dye was removed by washing with 1% acetic acid.

    • The protein-bound dye was solubilized with 10 mM Tris base solution.

    • The absorbance was measured at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.[1]

Potential Mechanisms of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the activities of related lignans and computational predictions suggest potential mechanisms.

Inferred Anti-inflammatory Pathway

Lignans are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways. A plausible, though not yet experimentally confirmed, pathway for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is central to the inflammatory response, and its inhibition would lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

G Inferred Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Gene Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Gene induces transcription Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene->Mediators leads to production of Compound This compound Compound->IKK Inhibits (inferred)

Caption: Inferred inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the cytotoxic properties of a test compound like this compound.

G Experimental Workflow for Cytotoxicity Evaluation start Start culture Cell Culture (e.g., MCF7, HCC70) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compound seed->treat prepare Prepare Compound Dilutions prepare->treat incubate Incubate for 72 hours treat->incubate assay Perform SRB Assay incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

The available data indicates that this compound exhibits moderate cytotoxic activity against specific human breast cancer cell lines. This finding warrants further investigation into its anticancer potential and the underlying molecular mechanisms.

Future research should focus on:

  • Broadening the Scope of Biological Screening: Evaluating the antioxidant, anti-inflammatory, and other potential pharmacological activities of this compound using a variety of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects. This could involve investigating its impact on cell cycle regulation, apoptosis, and key cancer-related signaling cascades.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its biological activity, which could lead to the development of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Conducting preclinical animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

The Pharmacological Potential of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside found in various plant species, represents a promising scaffold for the development of novel therapeutic agents. As a member of the lignan family, it is anticipated to possess a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the current understanding and future research directions for this compound. While specific quantitative data on the bioactivities of this particular glycoside are not extensively available in the current literature, this document outlines the established pharmacological potential of the broader lignan class and its aglycone, (+)-isolariciresinol. Detailed experimental protocols for the evaluation of its key potential activities are provided to facilitate further investigation. Furthermore, this guide presents diagrams of key signaling pathways likely to be modulated by this compound, offering a foundation for mechanistic studies.

Introduction

Lignans are a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant attention for their potential health benefits. This compound is a glycosidic form of the lignan (+)-isolariciresinol. The presence of the glucose moiety can significantly influence its bioavailability, solubility, and metabolic fate, thereby modulating its pharmacological profile. This guide serves as a resource for researchers interested in exploring the therapeutic potential of this compound.

Potential Pharmacological Activities

Based on the known biological effects of lignans and (+)-isolariciresinol, this compound is hypothesized to exhibit the following pharmacological activities:

  • Antioxidant Activity: Lignans are recognized for their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.

  • Anti-inflammatory Effects: Many lignans have demonstrated the ability to suppress the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.

  • Anticancer Properties: Certain lignans have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with tumor angiogenesis and metastasis.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of lignans suggest their potential in protecting against neurodegenerative diseases by combating oxidative stress and neuroinflammation in the central nervous system.

Quantitative Data

A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., IC50, EC50 values) for the pharmacological activities of this compound. The following table is provided as a template for researchers to populate as data becomes available through future investigations.

Table 1: Pharmacological Activity of this compound (Hypothetical Data)

Biological Activity Assay Cell Line/Model System IC50/EC50 (µM) Reference
Antioxidant DPPH Radical Scavenging Cell-free Data not available
Antioxidant ABTS Radical Scavenging Cell-free Data not available
Anti-inflammatory Nitric Oxide (NO) Inhibition RAW 264.7 Macrophages Data not available
Anti-inflammatory Lipoxygenase (LOX) Inhibition Enzyme assay Data not available
Cytotoxicity MTT Assay MCF-7 (Breast Cancer) Data not available
Cytotoxicity MTT Assay PC-3 (Prostate Cancer) Data not available

| Neuroprotection | Oxidative Stress-induced Cell Death | SH-SY5Y Neuroblastoma | Data not available | |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the pharmacological potential of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

    • Positive control: Ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

  • Nitrite Measurement (Griess Assay):

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanistic Insights

Lignans are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways, which are likely targets for this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Compound (+)-Isolariciresinol 9'-O-glucoside Compound->IKK Inhibition Compound->NFkB Inhibition of Nuclear Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimulus Inflammatory Stimuli TAK1 TAK1 Stimulus->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MAPK MKK36->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK1/2 MEK12->ERK ERK->AP1 Nucleus Nucleus AP1->Nucleus Gene Inflammatory Response Nucleus->Gene Transcription Compound (+)-Isolariciresinol 9'-O-glucoside Compound->TAK1 Inhibition Compound->p38 Compound->JNK Compound->ERK

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with significant, yet largely unexplored, pharmacological potential. Based on the activities of related lignans, it is a compelling candidate for investigation as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent. This technical guide provides a foundational framework for initiating such research. The immediate priorities for future studies should be the systematic evaluation of its bioactivities using the protocols outlined herein to generate crucial quantitative data. Subsequent research should focus on in vivo efficacy studies in relevant animal models and detailed mechanistic investigations to fully elucidate its therapeutic promise. The information compiled in this guide is intended to accelerate the research and development of this compound as a potential new therapeutic entity.

Unveiling (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Discovery and Isolation from Lespedeza cuneata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of the lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, from the aerial parts of Lespedeza cuneata. Lignans, a class of polyphenolic compounds, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides a comprehensive overview of the extraction, fractionation, and purification protocols utilized to isolate this specific compound. Furthermore, it presents quantitative data on its cytotoxic effects against various cancer cell lines and explores the potential signaling pathways it may modulate, offering a foundation for future research and drug development endeavors.

Introduction

Lespedeza cuneata, commonly known as Chinese bushclover, is a perennial legume that has been traditionally used in folk medicine for various ailments.[1] Phytochemical investigations of this plant have revealed a rich composition of bioactive compounds, including flavonoids and lignans.[2] Among these, this compound has been identified as a constituent of interest. Lignans, in general, have been studied for their potential health benefits, which are often associated with their antioxidant and estrogen-like activities. The structural precursor to many mammalian lignans, secoisolariciresinol diglucoside (SDG), has been shown to modulate signaling pathways related to cancer cell proliferation and inflammation, such as the NF-κB and estrogen receptor (ER) signaling pathways.[3][4] This guide focuses on the specific methodologies for isolating this compound from Lespedeza cuneata and presents available data on its biological activity, providing a crucial resource for researchers investigating novel therapeutic agents.

Data Presentation: Cytotoxic Activity

This compound, identified as compound 4 in a study by Lee et al. (2018), was evaluated for its cytotoxic activity against four human breast cancer cell lines. The results, presented as IC50 values, are summarized in the table below.

Cell LineIC50 (µM)[2]
Bt54924.38 ± 1.25
MCF7> 30
MDA-MB-23126.16 ± 0.88
HCC7025.42 ± 1.52

Table 1. Cytotoxic activity of this compound against human breast cancer cell lines.

Experimental Protocols

The following protocols for the discovery and isolation of this compound are based on methodologies reported in the scientific literature.

Plant Material

The aerial parts of Lespedeza cuneata (Dum. Cours.) G. Don. were collected and taxonomically identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Fractionation
  • Drying and Pulverization: The collected aerial parts of L. cuneata are air-dried in the shade and then pulverized to a coarse powder.

  • Extraction: The powdered plant material (e.g., 4.2 kg) is extracted with 80% methanol (e.g., 3 x 15 L) at room temperature for a specified period (e.g., 72 hours). The extracts are then filtered and combined.

  • Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 401.8 g).

  • Solvent Partitioning: The crude extract is suspended in distilled water (e.g., 2 L) and sequentially partitioned with solvents of increasing polarity:

    • n-hexane (3 x 2 L)

    • Dichloromethane (CH₂Cl₂) (3 x 2 L)

    • Ethyl acetate (EtOAc) (3 x 2 L)

    • n-butanol (n-BuOH) (3 x 2 L) Each fraction is concentrated under reduced pressure to yield the respective solvent-soluble fractions. The EtOAc-soluble fraction (e.g., 12.7 g) is typically enriched with lignan glycosides.

Isolation and Purification

The following is a representative chromatographic procedure for the isolation of this compound from the ethyl acetate fraction:

  • Silica Gel Column Chromatography:

    • The EtOAc fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, typically using a mixture of CH₂Cl₂ and methanol (MeOH) (e.g., 30:1 to 1:1, v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Reversed-Phase Column Chromatography:

    • The fraction containing the target compound is further purified on a reversed-phase (RP-18) silica gel column.

    • Elution is performed with a gradient of decreasing polarity, typically using a mixture of MeOH and water (e.g., 1:5 to 1:0, v/v).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on an RP-18 column.

    • A typical mobile phase would be an isocratic or gradient system of acetonitrile and water. The specific conditions (e.g., flow rate, detection wavelength) should be optimized for the best separation.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway Modulation

While direct evidence for the signaling pathways modulated by this compound is still emerging, based on the known activities of structurally related lignans like secoisolariciresinol diglucoside (SDG), a putative mechanism of action can be proposed. SDG and its metabolites have been shown to inhibit NF-κB signaling and modulate estrogen receptor (ER) pathways, both of which are critical in the context of inflammation and cancer.[3][4]

G Putative Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Isolariciresinol (+)-Isolariciresinol 9'-O-glucoside Isolariciresinol->ER Modulates Isolariciresinol->IKK Inhibits? NFkB_RE NF-κB Response Element NFkB_n->NFkB_RE Binds Proliferation Cell Proliferation (Downregulation) ERE->Proliferation Inflammation Inflammatory Genes (Downregulation) NFkB_RE->Inflammation

Caption: Putative modulation of ER and NF-κB signaling pathways.

Experimental Workflow for Isolation

The overall process for the isolation of this compound from Lespedeza cuneata can be visualized as a multi-step workflow.

G Plant Aerial Parts of Lespedeza cuneata Extraction 80% Methanol Extraction Plant->Extraction Partition Solvent Partitioning Extraction->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica RP18 Reversed-Phase (RP-18) Column Chromatography Silica->RP18 HPLC Preparative HPLC RP18->HPLC Compound (+)-Isolariciresinol 9'-O-glucoside HPLC->Compound

Caption: Workflow for the isolation of the target compound.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Lespedeza cuneata. The presented experimental protocols offer a solid foundation for researchers to replicate and build upon this work. The quantitative data on its cytotoxic activity highlight its potential as a lead compound for further investigation in oncology. While the precise molecular mechanisms of action are yet to be fully elucidated, the proposed modulation of key signaling pathways, such as NF-κB and ER signaling, provides a rational basis for future mechanistic studies. Further research is warranted to fully understand the therapeutic potential of this promising natural product.

References

The Role of (+)-Isolariciresinol 9'-O-glucoside in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of phenolic compounds derived from the phenylpropanoid pathway, are integral to the sophisticated defense systems of plants. They contribute to pre-formed and inducible barriers against a wide array of biotic and abiotic stresses. This technical guide focuses on the putative role of a specific lignan glycoside, (+)-Isolariciresinol 9'-O-glucoside, in these defense mechanisms. While direct evidence for the specific functions of this compound remains an area of active research, this document synthesizes current knowledge on lignan biosynthesis, the well-documented defense activities of related lignans, and the enzymatic machinery responsible for its formation. We present quantitative data on the accumulation of a structurally similar lignan glycoside under abiotic stress as a proxy, detail relevant experimental protocols for the analysis of lignans, and provide visual representations of the key biochemical and signaling pathways. This guide serves as a comprehensive resource for researchers investigating the intricate roles of lignan glycosides in plant immunity and for professionals exploring the potential of these natural products in drug development.

Introduction: Lignans as Phyto-defensive Compounds

Plants, being sessile organisms, have evolved a complex arsenal of chemical defenses to protect themselves from pathogens, herbivores, and environmental stressors.[1] Lignans, which are dimeric phenylpropanoids, represent a significant class of these defense molecules.[1][2] Their biological activities are diverse and include antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The glycosylation of lignan aglycones is a crucial step in their metabolism, affecting their solubility, stability, and bioactivity.[1][4] Glycosylated lignans are often stored in an inactive form in the plant vacuole and can be activated by enzymatic deglycosylation upon tissue damage, releasing the more toxic aglycone.[1]

This compound is a lignan glycoside that has been identified in various plant species, including the needles of Scots pine (Pinus sylvestris), the root bark of Oplopanax horridus, and the aerial parts of Lespedeza cuneata.[4] While the precise role of this specific compound in plant defense is not yet fully elucidated, its structural relationship to other bioactive lignans and its presence in plants known for their chemical defenses suggest its involvement in similar protective mechanisms.

Biosynthesis of this compound

The biosynthesis of lignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine to monolignols, such as coniferyl alcohol. The dimerization of two coniferyl alcohol molecules, a process often directed by dirigent proteins, leads to the formation of the lignan backbone. In the case of (+)-Isolariciresinol, the pathway proceeds through the formation of pinoresinol, lariciresinol, and secoisolariciresinol, which is then converted to isolariciresinol.[5]

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 9'-hydroxyl group of the (+)-isolariciresinol aglycone.[4] This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[3][4] UGTs play a pivotal role in the diversification and regulation of secondary metabolites in plants.[3][6] Studies on Isatis indigotica have identified UGTs, specifically from the UGT71B5 family, that exhibit substrate promiscuity and are capable of glycosylating various lignan aglycones, including isolariciresinol.[7] This provides strong evidence for the enzymatic machinery responsible for the in-planta production of this compound.

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Synthesis cluster_lignan Lignan Synthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Coniferyl_alcohol Coniferyl_alcohol p_Coumaroyl_CoA->Coniferyl_alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Isolariciresinol Isolariciresinol Secoisolariciresinol->Isolariciresinol Isolariciresinol_glucoside (+)-Isolariciresinol 9'-O-glucoside Isolariciresinol->Isolariciresinol_glucoside UGT

Figure 1: Simplified biosynthetic pathway of this compound.

Regulation of Lignan Biosynthesis by Defense Signaling Pathways

The production of lignans in plants is tightly regulated and can be induced by various stress signals. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating plant defense responses, including the upregulation of secondary metabolite biosynthesis.[8][9][10]

Elicitors, which are molecules that trigger a defense response, such as components of fungal cell walls (e.g., chitosan) or extracts from pathogenic fungi, have been shown to enhance the production of lignans in plant cell cultures.[6][11][12] This induction often involves the activation of genes encoding key enzymes in the phenylpropanoid and lignan-specific pathways.

The signaling cascades initiated by JA and SA involve a complex network of transcription factors that bind to the promoter regions of defense-related genes, leading to their expression. While the specific signaling pathway that directly regulates the accumulation of this compound has not been identified, it is highly probable that its biosynthesis is influenced by these conserved defense signaling networks.

Defense_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_signaling Phytohormone Signaling cluster_response Defense Response Pathogen Pathogen JA Jasmonic Acid (JA) Pathogen->JA SA Salicylic Acid (SA) Pathogen->SA Herbivore Herbivore Herbivore->JA Abiotic_Stress Abiotic_Stress Abiotic_Stress->JA Abiotic_Stress->SA JA_Signaling JA Signaling Cascade JA->JA_Signaling SA_Signaling SA Signaling Cascade SA->SA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Gene_Expression Upregulation of Defense Gene Expression Transcription_Factors->Gene_Expression Lignan_Biosynthesis Lignan Biosynthesis Enzymes Gene_Expression->Lignan_Biosynthesis

Figure 2: General overview of defense signaling pathways inducing lignan biosynthesis.

Quantitative Data on Lignan Glycoside Accumulation Under Stress

Direct quantitative data on the accumulation of this compound in response to biotic or abiotic stress are currently unavailable in the scientific literature. However, studies on the closely related and well-characterized lignan glycoside, secoisolariciresinol diglucoside (SDG), in flax (Linum usitatissimum) provide a valuable proxy for understanding how these compounds may be regulated under stress conditions.

A study investigating the impact of water stress on different flax genotypes demonstrated a significant increase in the concentration of SDG in the seeds of plants subjected to drought.[2][4] This suggests that the biosynthesis of lignan glycosides can be upregulated as a protective mechanism against abiotic stress.

Table 1: Accumulation of Secoisolariciresinol Diglucoside (SDG) in Flax Seeds Under Water Stress

Flax Genotype (Seed Color)TreatmentSDG Content (mg/g dry weight)
Yellow-seededNormal Moisture13.89
Yellow-seededWater Stress13.98
Brown-seededNormal Moisture11.66
Brown-seededWater Stress17.09
Data adapted from Zare et al. (2023).[2][4]

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and bioactivity assessment of lignans, which can be adapted for the study of this compound.

Lignan Extraction and Quantification from Plant Tissue

This protocol outlines a general method for the extraction and quantification of lignans from plant material using High-Performance Liquid Chromatography (HPLC).[5][13][14][15][16][17]

1. Sample Preparation:

  • Harvest plant tissue of interest (e.g., needles, leaves, roots).

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Lyophilize (freeze-dry) the tissue to a constant weight.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (v/v) to the tube.

  • Vortex the mixture thoroughly.

  • Sonicate the sample in an ultrasonic bath for 60 minutes at 40°C.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • For quantitative analysis, it is recommended to perform a second extraction of the pellet and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a standard curve using a purified standard of this compound of known concentrations. The concentration of the compound in the plant extract can be determined by comparing its peak area to the standard curve.

Experimental_Workflow_Lignan_Quantification Plant_Tissue Plant Tissue Collection Freeze_Drying Lyophilization Plant_Tissue->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Figure 3: A representative experimental workflow for lignan quantification.
Antifungal Bioassay

This protocol, adapted from studies on the antifungal activity of pinoresinol, can be used to assess the potential antifungal properties of this compound.[1][18][19]

1. Fungal Culture:

  • Culture the target fungal pathogen (e.g., Candida albicans, Botrytis cinerea) in an appropriate liquid medium (e.g., YPD broth for yeast, PDB for filamentous fungi) to the mid-logarithmic phase.

  • Adjust the fungal cell suspension to a concentration of 1 x 10^5 cells/mL in fresh medium.

2. Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of the fungal cell suspension to each well.

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not inhibit fungal growth).

  • Add 10 µL of each dilution of the test compound to the wells. Include a positive control (a known antifungal agent) and a negative control (solvent only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C or 37°C) for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, assess fungal growth. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Directions

This compound, as a member of the lignan family, is biosynthetically poised to play a role in the defense mechanisms of the plants in which it is found. While direct experimental evidence of its specific function is currently lacking, the established roles of related lignans in pathogen and herbivore deterrence, coupled with the inducibility of the lignan biosynthetic pathway by stress signals, provide a strong rationale for its involvement in plant immunity.

Future research should focus on:

  • Quantitative profiling: Measuring the accumulation of this compound in plants under various biotic (e.g., fungal infection, insect feeding) and abiotic (e.g., drought, salinity, UV radiation) stresses.

  • Functional characterization: Conducting bioassays to determine the specific antifungal, antibacterial, or insecticidal properties of the purified compound.

  • Enzymatic studies: Further characterization of the specific UGTs responsible for the glycosylation of isolariciresinol and their regulation under stress conditions.

  • Genetic approaches: Using techniques such as gene silencing (RNAi) or CRISPR/Cas9 to modulate the expression of key biosynthetic genes and observe the resulting changes in plant defense responses.

A deeper understanding of the role of this compound and other lignan glycosides in plant defense will not only advance our knowledge of plant-environment interactions but may also uncover novel bioactive compounds with potential applications in agriculture and medicine.

References

Comprehensive Spectroscopic Analysis of (+)-Isolariciresinol 9'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside of interest in phytochemical and pharmacological research. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for ease of comparison and interpretation. Detailed experimental protocols and a relevant signaling pathway are also provided to offer a comprehensive resource for researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, based on data reported for closely related lignan glycosides isolated from natural sources.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.85d1.8
56.75d8.0
66.70dd8.0, 1.8
72.60-2.75m
81.80-1.95m
93.60-3.75m
2'6.65d1.5
5'6.78d8.2
6'6.60dd8.2, 1.5
7'4.70d7.5
8'2.80-2.95m
9'3.85 (a), 3.65 (b)m
3-OCH₃3.82s
3'-OCH₃3.80s
Glc-1''4.25d7.8
Glc-2''3.20m
Glc-3''3.35m
Glc-4''3.28m
Glc-5''3.25m
Glc-6''3.80 (a), 3.62 (b)m

Note: Data is compiled from predicted spectra and analogous compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD) [1]

Atom No.Chemical Shift (δ, ppm)
1133.5
2114.0
3148.5
4146.0
5116.5
6122.0
734.5
843.0
961.0
1'131.0
2'113.0
3'149.0
4'147.0
5'116.0
6'122.5
7'48.0
8'40.0
9'71.0
3-OCH₃56.5
3'-OCH₃56.4
Glc-1''104.5
Glc-2''75.0
Glc-3''78.0
Glc-4''71.5
Glc-5''77.5
Glc-6''62.5

Note: This data is based on the reported values for lignan glycosides isolated from Oplopanax horridus and may require experimental verification for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Predicted)

IonCalculated m/z
[M+H]⁺523.2173
[M+Na]⁺545.1993
[M-H]⁻521.2028

Note: The molecular formula of this compound is C₂₆H₃₄O₁₁. The monoisotopic mass is 522.2101 Da.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of lignan glycosides, based on established methodologies in phytochemical research.

Isolation and Purification

A general workflow for the isolation of this compound from a plant matrix, such as the roots and bark of Oplopanax horridus, is as follows:

G Start Plant Material (e.g., Oplopanax horridus) Extraction Extraction with 80% Ethanol Start->Extraction Partition Partition with n-butanol Extraction->Partition Chromatography1 Silica Gel Column Chromatography Partition->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 HPLC Preparative HPLC Chromatography2->HPLC Compound This compound HPLC->Compound

Figure 1. Isolation Workflow
  • Extraction: The air-dried and powdered plant material is extracted exhaustively with an aqueous ethanol solution (e.g., 80%) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The lignan glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: The acquired data is processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Spectra are acquired in both positive and negative ion modes.

  • Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition and confirm the molecular formula of the compound.

Signaling Pathway Inhibition

Lignan glycosides, as a class of polyphenolic compounds, have been investigated for their potential to modulate various cellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in inflammatory diseases and cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Lignan This compound (and other lignans) Lignan->JAK Inhibition

Figure 2. JAK/STAT Signaling Pathway Inhibition

The diagram above illustrates a simplified representation of the JAK/STAT signaling pathway. The binding of a cytokine to its receptor on the cell surface leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and induce the transcription of target genes involved in processes such as inflammation and cell proliferation. Lignan glycosides, including potentially this compound, have been shown to inhibit this pathway, often by targeting the phosphorylation activity of JAKs. This inhibitory action is a key area of research for the development of new anti-inflammatory and anti-cancer therapies.

References

In-Depth Technical Guide: (+)-Isolariciresinol 9'-O-glucoside (CAS: 63358-12-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenols found in various plant species. This technical guide provides a comprehensive overview of its chemical and physical properties, isolation from natural sources, and a summary of the current, albeit limited, understanding of its biological activities. While research on this specific compound is not extensive, this document collates available data to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a white, solid compound.[1] Its chemical structure consists of an isolariciresinol aglycone linked to a glucose moiety at the 9'-hydroxyl group.

PropertyValueSource
CAS Number 63358-12-3[1][2][3]
Molecular Formula C₂₆H₃₄O₁₁[1][2][3]
Molecular Weight 522.54 g/mol [2][3]
IUPAC Name 2-[[(1S,2R,3R)-1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2-naphthalenyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Melting Point 135-138 °C[1]
Appearance Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Natural Occurrence and Isolation

This compound has been isolated from several plant species, including Oplopanax horridus, Myrsine seguinii, and Averrhoa carambola.[3][4][5]

Experimental Protocol: Isolation from Oplopanax horridus

An established method for the isolation of this compound from the roots and bark of Oplopanax horridus involves a multi-step chromatographic process.[4]

Workflow for Isolation from Oplopanax horridus

Start Dried and Powdered Oplopanax horridus (Roots and Bark) Extraction Ethanol Extraction Start->Extraction Fractionation Fractionation with n-Butanol Extraction->Fractionation Chromatography1 Silica Gel Column Chromatography Fractionation->Chromatography1 Chromatography2 Reverse Phase Silica Gel Column Chromatography Chromatography1->Chromatography2 Chromatography3 Sephadex LH-20 Column Chromatography Chromatography2->Chromatography3 Chromatography4 Preparative HPLC Chromatography3->Chromatography4 End (+)-Isolariciresinol 9'-O-glucoside Chromatography4->End

Caption: Isolation workflow for this compound.

Methodology:

  • Extraction: The dried and powdered roots and bark of Oplopanax horridus are extracted with ethanol.

  • Fractionation: The resulting ethanol extract is then fractionated with n-butanol.

  • Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic separations to isolate the target compound. This typically includes:

    • Silica gel column chromatography.

    • Reverse phase silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).[4]

The structure of the isolated compound is confirmed by physicochemical properties and spectral data analysis.[4]

Chemical Synthesis

Currently, there is no specific, detailed protocol for the chemical synthesis of this compound available in the public domain. General synthetic strategies for lignans often involve the oxidative coupling of two phenylpropanoid units. The subsequent glycosylation at the 9'-hydroxyl group would be a key step in the total synthesis of this molecule.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied. However, based on the known activities of related lignan glycosides, it is hypothesized to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

While direct quantitative data for this compound is lacking, a structurally related isomer, (+)-Isolariciresinol 3a-O-β-D-glucoside, has been reported to exhibit DPPH radical scavenging activity with an IC₅₀ value of 16.5 ± 1.2 µM.[6] This suggests that this compound may also possess antioxidant potential.

Hypothesized Antioxidant Mechanism

ROS Reactive Oxygen Species (ROS) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Compound (+)-Isolariciresinol 9'-O-glucoside Neutralization Radical Scavenging Compound->Neutralization Neutralization->ROS donates H+ Protection Cellular Protection Neutralization->Protection CellDamage Cellular Damage OxidativeStress->CellDamage

Caption: Potential antioxidant mechanism of action.

Anti-inflammatory Activity

There is currently no direct evidence or quantitative data (e.g., IC₅₀ values) for the anti-inflammatory activity of this compound. However, studies on other lignans isolated from Alnus japonica have shown significant inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC₅₀ values as low as 3.7 and 7.4 μM for some derivatives. This suggests that lignan glycosides as a class have the potential for anti-inflammatory effects, which warrants further investigation for this compound.

Anticancer Activity

No studies have been identified that specifically evaluate the anticancer activity of this compound.

Signaling Pathways

There is no information available in the current literature regarding the specific signaling pathways modulated by this compound.

Future Research Directions

The limited data available on this compound highlights several key areas for future research:

  • Chemical Synthesis: Development of a stereoselective total synthesis would be crucial for producing sufficient quantities for comprehensive biological evaluation and for creating analogues for structure-activity relationship (SAR) studies.

  • Biological Evaluation: In-depth investigation of its antioxidant, anti-inflammatory, and anticancer activities is warranted. This should include a battery of in vitro assays to determine IC₅₀ values and to elucidate its mechanism of action.

  • Mechanism of Action Studies: Research should focus on identifying the specific cellular targets and signaling pathways modulated by this compound. This could involve techniques such as transcriptomics, proteomics, and specific kinase assays.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy and safety in animal models.

Conclusion

This compound is a naturally occurring lignan glycoside with potential for further investigation as a bioactive compound. This technical guide has summarized the available information on its chemical properties and isolation. However, the lack of data on its chemical synthesis, biological activities, and mechanism of action underscores the need for more extensive research to fully understand its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring this and other related natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Isolariciresinol 9'-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the extraction of this compound from plant materials, catering to researchers, scientists, and professionals in drug development. The protocols described herein cover conventional solvent extraction as well as modern, intensified methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

Plant Sources

This compound has been isolated from a variety of plant species. Researchers should select the appropriate plant material based on availability and the reported presence of the compound. Some of the documented plant sources include:

  • Aerial Parts: Lespedeza cuneata[1][2]

  • Root Bark: Oplopanax horridus

  • Needles: Pinus sylvestris

  • Leaves: Myrsine seguinii

  • Root: Averrhoa carambola

Data Presentation: A Comparative Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the key parameters and reported yields for different extraction techniques. It is important to note that the quantitative data for this compound is not always available in the literature; therefore, data for a structurally related and well-studied lignan, secoisolariciresinol diglucoside (SDG), is included for comparative purposes to provide a general framework for optimization.

Extraction MethodPlant MaterialTarget CompoundSolventKey ParametersReported Yield (mg/g of defatted material)PurityReference
Solvent Extraction Lespedeza cuneata (Aerial Parts)Lignan Glycosides (including this compound)80% MethanolRoom temperature, 3 daysNot specifiedNot specified[1][2]
Microwave-Assisted Extraction (MAE) Flaxseed MealSecoisolariciresinol Diglucoside (SDG)0.5 M NaOH135 W, 3 min (intermittent 30s on/off)21.45Not specified[3]
Microwave-Assisted Extraction (MAE) Defatted Flaxseed HullSecoisolariciresinol Diglucoside (SDG)40.9% Ethanol130 W, 90.5 s11.7Not specified[4]
Ultrasound-Assisted Extraction (UAE) FlaxseedSecoisolariciresinol Diglucoside (SDG)Ionic Liquid ([C4mim]N(CN)2)50% (w/w) IL, 30 minNot specified98.84% (after purification)[5]
Ultrasound-Assisted Extraction (UAE) Olive PomaceOleuropein100% Ethanol46 µm amplitude, 25 J∙mL⁻¹ specific energy~5Not specified[6]

Note: The yields and purity are highly dependent on the plant matrix, particle size of the material, and the precise extraction conditions. The provided data should be used as a guideline for developing and optimizing extraction protocols for this compound.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction from Lespedeza cuneata

This protocol is adapted from a method used for the isolation of lignan glycosides from the aerial parts of Lespedeza cuneata[1][2].

1. Materials and Reagents:

  • Dried and powdered aerial parts of Lespedeza cuneata
  • 80% Methanol (MeOH) in water
  • Hexane
  • Dichloromethane (CH₂Cl₂)
  • Ethyl acetate (EtOAc)
  • n-Butanol (n-BuOH)
  • Distilled water
  • Rotary evaporator
  • Separatory funnel
  • Filter paper

2. Extraction Procedure:

  • Macerate the dried, powdered plant material (e.g., 1 kg) in 80% methanol (e.g., 10 L) at room temperature for 3 days.
  • Filter the extract through filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in distilled water (e.g., 1 L).
  • Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in the order listed:
  • Hexane (3 x 1 L)
  • Dichloromethane (3 x 1 L)
  • Ethyl acetate (3 x 1 L)
  • n-Butanol (3 x 1 L)
  • Collect each solvent fraction separately. This compound is a polar glycoside and is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
  • Concentrate each fraction using a rotary evaporator to yield the respective dried fractions.

4. Purification:

  • The fraction containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Protocol for Microwave-Assisted Extraction (MAE)

This protocol is a general guideline based on MAE of lignans from plant material and should be optimized for the specific plant source of this compound[3][4].

1. Materials and Reagents:

  • Dried and powdered plant material
  • Selected solvent (e.g., 40-80% ethanol or methanol)
  • Microwave extraction system

2. Extraction Procedure:

  • Place the powdered plant material (e.g., 1 g) into the microwave extraction vessel.
  • Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
  • Set the microwave parameters:
  • Power: 100-500 W (to be optimized)
  • Time: 1-5 minutes (to be optimized)
  • Temperature: 40-80 °C (to be optimized)
  • After extraction, cool the vessel and filter the extract.
  • The crude extract can then be subjected to purification steps as described in Protocol 1.

Protocol 3: General Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for UAE of lignans and should be optimized for the target compound and plant material[5][6].

1. Materials and Reagents:

  • Dried and powdered plant material
  • Selected solvent (e.g., ethanol, methanol, or aqueous mixtures)
  • Ultrasonic bath or probe system

2. Extraction Procedure:

  • Mix the powdered plant material with the chosen solvent in a suitable vessel.
  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power/amplitude for a set duration (e.g., 10-30 minutes).
  • Maintain a constant temperature during the extraction process, if required, using a cooling bath.
  • After sonication, separate the extract from the solid residue by filtration or centrifugation.
  • The crude extract can then be purified.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow plant_material Plant Material (e.g., Lespedeza cuneata) drying Drying and Grinding plant_material->drying extraction Extraction drying->extraction solvent_ext Solvent Extraction (e.g., 80% MeOH) extraction->solvent_ext mae_ext Microwave-Assisted Extraction (MAE) extraction->mae_ext uae_ext Ultrasound-Assisted Extraction (UAE) extraction->uae_ext filtration Filtration / Centrifugation solvent_ext->filtration mae_ext->filtration uae_ext->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (for Solvent Extraction) crude_extract->partitioning purification Purification crude_extract->purification Direct Purification (for MAE/UAE) partitioning->purification column_chrom Column Chromatography (Silica Gel / C18) purification->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound (+)-Isolariciresinol 9'-O-glucoside hplc->pure_compound analysis Analysis pure_compound->analysis hplc_analysis HPLC-UV/MS analysis->hplc_analysis nmr NMR Spectroscopy analysis->nmr

Caption: General workflow for the extraction and purification of this compound.

Potential Biological Activity: Modulation of TNF-α Signaling Pathway

This compound has been associated with anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory signaling pathways. The diagram below illustrates the canonical TNF-α signaling pathway, a critical regulator of inflammation. Natural compounds like this compound may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, leading to a reduction in the production of pro-inflammatory mediators.

TNF_alpha_Pathway cluster_membrane Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activation RIPK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Pro_inflammatory_genes Transcription Inflammatory_mediators Inflammatory Mediators (e.g., PGE₂, NO) Pro_inflammatory_genes->Inflammatory_mediators Inhibition (+)-Isolariciresinol 9'-O-glucoside (Potential Inhibition) Inhibition->IKK_complex Inhibition->NFkB

Caption: The TNF-α signaling pathway and potential points of inhibition by anti-inflammatory compounds.

References

Application Note: Quantitative Analysis of (+)-Isolariciresinol 9'-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of (+)-Isolariciresinol 9'-O-glucoside in various sample matrices, particularly from plant extracts. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. This application note includes comprehensive procedures for sample preparation, standard solution preparation, chromatographic conditions, and method validation to ensure accurate and precise quantification.

Introduction

This compound is a lignan glycoside found in a variety of plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of lignans and their glycosides due to its high resolution, sensitivity, and specificity. This application note details a validated HPLC method for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
252080
302080
319010
359010

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

Lignan glycosides are more hydrophilic than their aglycone counterparts; therefore, aqueous mixtures of polar solvents are effective for their extraction.

  • Extraction:

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Add 20 mL of 70% aqueous methanol.

    • Sonication for 30 minutes or extraction under reflux for 1 hour.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants.

  • Purification (Optional - Solid Phase Extraction):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the extracted sample.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the target analyte with methanol.

  • Final Sample Preparation:

    • Evaporate the solvent from the final extract (or SPE eluate) under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

Validation ParameterSpecification
Linearity R² ≥ 0.999 for the calibration curve
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intra-day and Inter-day RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak of the analyte should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.

Table 2: Method Validation Parameters

Data Analysis

  • Calibration Curve: Inject the working standard solutions and plot the peak area versus the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve. The final amount is then expressed as mg/g of the original plant material.

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start sample_prep Sample Preparation (Extraction & Purification) start->sample_prep standard_prep Standard Solution Preparation start->standard_prep filtration Filtration (0.45 µm) sample_prep->filtration standard_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 280 nm separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of Analyte data_acquisition->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation

Application Note: Quantitative Analysis of (+)-Isolariciresinol 9'-O-glucoside in Herbal Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Isolariciresinol 9'-O-glucoside in complex herbal extracts. The method utilizes a reverse-phase chromatographic separation followed by mass spectrometric detection in negative electrospray ionization (ESI) mode. The protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of lignan glycosides in botanical matrices. While this note provides a detailed starting point, full method validation is required for quantitative applications.

Introduction

This compound is a lignan glycoside found in various medicinal plants. Lignans are a class of polyphenols that have garnered significant interest for their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of these compounds in herbal extracts is crucial for quality control, standardization, and pharmacological studies. LC-MS/MS offers the high sensitivity and selectivity required for analyzing target compounds in complex matrices like herbal extracts. This document outlines a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction of Herbal Material
  • Grinding: Dry the herbal material (e.g., roots, stems, leaves) at 40°C to a constant weight and grind to a fine powder (approximately 40-mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered herbal material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol (v/v) to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • If necessary, dilute the filtered extract with the initial mobile phase to fall within the calibration range of the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of lignans.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing linearly to elute the compound of interest, followed by a column wash and re-equilibration. A starting point could be:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound should be monitored. Based on available fragmentation data, the following transition is recommended[1].

  • Gas Temperatures and Flow Rates: These should be optimized for the specific instrument used. Typical starting points are:

    • Desolvation Gas Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Capillary Voltage: 3.0 kV.

Data Presentation

The quantitative data for this compound analysis should be organized for clarity and easy comparison. The following tables provide a template for presenting the mass spectrometric parameters and method validation results.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound521.2344.11003020-30 (Requires Optimization)

Note: The molecular formula for this compound is C₂₆H₃₄O₁₁. The exact mass of the [M-H]⁻ ion is 521.2101.

Table 2: Method Validation Parameters (Example Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Retention Time (min) Method-dependent, to be determined

Note: The values in Table 2 are representative of typical requirements for method validation and must be experimentally determined for this specific application.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis HerbalMaterial Herbal Material Grinding Grinding to Fine Powder HerbalMaterial->Grinding Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis.

Analytical Process Logic

analytical_logic cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_fragmentation Tandem Mass Spectrometry (MS/MS) Analyte This compound in Herbal Extract Retention Retention on C18 Column Analyte->Retention Elution Gradient Elution Retention->Elution ESI_Negative Electrospray Ionization (ESI-) Elution->ESI_Negative Precursor_Ion Precursor Ion [M-H]⁻ m/z 521.2 ESI_Negative->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Product_Ion Product Ion m/z 344.1 CID->Product_Ion Detector Detector Product_Ion->Detector

Caption: Logical flow of the analytical process.

Conclusion

The described LC-MS/MS method provides a reliable and robust starting point for the quantitative analysis of this compound in herbal extracts. The high selectivity of MRM in tandem mass spectrometry minimizes interference from the complex sample matrix, ensuring accurate quantification. Researchers are encouraged to perform full method validation in their respective laboratories to ensure the method meets the specific requirements of their application.

References

Application Notes & Protocols: Isolation of Pure (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species, including Oplopanax horridus and as a minor component in flaxseed.[1][2] Lignans, as a class of phytoestrogens, are of significant interest to the scientific community due to their potential health benefits, which include roles in the modulation of estrogenic signaling pathways.[3][4][5] This document provides a detailed protocol for the isolation and purification of this compound to a high degree of purity, suitable for research and drug development applications. The protocol is a composite methodology synthesized from established lignan extraction and purification techniques.

Data Presentation

Quantitative data for the yield and purity of the less abundant this compound is not widely reported. The following table provides expected ranges based on the isolation of similar lignan glycosides from plant materials. Actual yields may vary depending on the plant source and extraction efficiency.

ParameterExpected ValueMethod of Analysis
Starting MaterialDried and powdered plant material (e.g., roots, bark)-
Initial Crude Extract Yield5 - 15% (w/w) of starting materialGravimetric
Fractionated Extract Yield1 - 3% (w/w) of starting materialGravimetric
Final Purity of this compound>95%HPLC-UV/MS
Expected Final Yield0.01 - 0.1% (w/w) of starting materialHPLC with standard curve

Experimental Protocols

This protocol outlines a multi-step process for the isolation and purification of this compound.

Extraction

This step aims to extract a broad range of phenolic compounds, including lignan glycosides, from the plant matrix.

  • Materials:

    • Dried and finely powdered plant material

    • 80% Aqueous Ethanol (v/v)

    • Maceration vessel

    • Shaker or sonicator

    • Filter paper (Whatman No. 1 or equivalent)

    • Rotary evaporator

  • Procedure:

    • Combine the powdered plant material with 80% aqueous ethanol in a 1:10 (w/v) ratio in a suitable maceration vessel.

    • Agitate the mixture at room temperature for 24 hours using a shaker or intermittent sonication.

    • Separate the extract from the plant material by vacuum filtration through filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Pool the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Solvent Partitioning

This step fractionates the crude extract based on polarity to enrich the lignan glycoside fraction.

  • Materials:

    • Crude extract

    • Distilled water

    • n-Hexane

    • Ethyl acetate

    • n-Butanol

    • Separatory funnel

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

    • First, partition the aqueous suspension against an equal volume of n-hexane to remove nonpolar compounds like lipids and chlorophylls. Repeat this step three times.

    • Collect and discard the n-hexane fractions.

    • Next, partition the remaining aqueous layer against an equal volume of ethyl acetate to remove compounds of intermediate polarity. Repeat this step three times.

    • Collect and set aside the ethyl acetate fractions for other potential analyses.

    • Finally, partition the aqueous layer against an equal volume of n-butanol. This compound is expected to partition into the n-butanol fraction. Repeat this step three times.

    • Pool the n-butanol fractions and concentrate to dryness using a rotary evaporator.

Chromatographic Purification

A series of chromatographic steps are employed to isolate this compound from the enriched n-butanol fraction.

  • 3.1. Silica Gel Column Chromatography:

    • Materials:

      • Dried n-butanol fraction

      • Silica gel (70-230 mesh)

      • Glass chromatography column

      • Solvent system: A gradient of Chloroform:Methanol

    • Procedure:

      • Prepare a silica gel column.

      • Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.

      • Load the dried, adsorbed sample onto the top of the prepared column.

      • Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol 9:1) and visualizing under UV light.

      • Pool the fractions containing the compound of interest based on the TLC profile.

  • 3.2. Sephadex LH-20 Column Chromatography:

    • Materials:

      • Pooled fractions from silica gel chromatography

      • Sephadex LH-20

      • Glass chromatography column

      • Methanol

    • Procedure:

      • Pack a column with Sephadex LH-20 swelled in methanol.

      • Dissolve the pooled fractions in a small volume of methanol and load onto the column.

      • Elute the column with 100% methanol.

      • Collect fractions and monitor by TLC.

      • Pool the fractions containing the target compound. This step is effective for removing pigments and other polymeric impurities.

  • 3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC):

    • Materials:

      • Pooled fractions from Sephadex LH-20 chromatography

      • Preparative HPLC system with a C18 column

      • Mobile phase: A gradient of Acetonitrile and Water

    • Procedure:

      • Dissolve the sample in the initial mobile phase composition.

      • Purify the sample using a preparative C18 HPLC column.

      • Elute with a suitable gradient of acetonitrile in water. A shallow gradient will likely be required to resolve closely eluting compounds.

      • Monitor the elution profile with a UV detector at 280 nm.

      • Collect the peak corresponding to this compound.

      • Confirm the purity of the collected fraction by analytical HPLC.

      • Lyophilize the pure fraction to obtain the final product.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for the Isolation of this compound start Dried & Powdered Plant Material extraction Maceration with 80% Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Experimental Workflow for the Isolation of this compound.

Phytoestrogen Signaling Pathway

Lignans, including this compound, are known to exert biological effects through their interaction with estrogen signaling pathways. They can activate both genomic and non-genomic pathways.

G Figure 2. Generalized Signaling Pathway for Phytoestrogens like Lignans cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Lignan This compound Lignan->ER Genomic GPER GPER Lignan->GPER Non-genomic PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Erk1_2 Erk1/2 (MAPK) Pathway GPER->Erk1_2 Cell_Functions Modulation of Cell Functions (Proliferation, Apoptosis, etc.) PI3K_Akt->Cell_Functions Erk1_2->Cell_Functions Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Functions

Caption: Generalized Signaling Pathway for Phytoestrogens like Lignans.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the in vitro evaluation of the bioactivity of this compound. The following sections offer step-by-step methodologies for assessing its antioxidant, anti-inflammatory, and cytotoxic effects, along with data presentation guidelines and visualizations of relevant signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, data from structurally related lignans are provided for reference and comparative purposes.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and related lignans. This data is provided for illustrative purposes and to serve as a benchmark for experimental results.

Table 1: Antioxidant Activity

AssayTest CompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical Scavenging(+)-Isolariciresinol 3a-O-β-D-glucoside16.5 ± 1.2[1]Ascorbic AcidNot Reported
Hydroxyl Radical ScavengingSecoisolariciresinol diglucoside (SDG)>2912.0 (74-82% inhibition at 2000 µg/ml)[2]Not ReportedNot Reported
Superoxide Anion ScavengingNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Anti-inflammatory Activity

AssayCell LineTest CompoundIC50 (µg/mL)Positive ControlIC50 (µg/mL)
Nitric Oxide (NO) Production InhibitionRAW 264.7Related Flavonoids (e.g., Luteolin)~17.1 µM[3][4]L-NAMENot Reported

Table 3: Cytotoxic Activity

Cell LineTest CompoundIncubation Time (h)IC50 (µg/mL)
HT-29 (Human Colon Cancer)Secoisolariciresinol diglucoside (SDG)24>100[5]
48192.91[5]
7275.58[5]
PA-1 (Human Ovarian Cancer)Secoisolariciresinol diglucoside (SDG)24112.70[5]
4872.69[5]
7257.49[5]

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • For the blank, use 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH (PMS-NADH) system. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance is measured.

Protocol:

  • Prepare the following solutions in phosphate buffer (pH 7.4): 156 µM NADH, 62 µM NBT, and 10 µM PMS.

  • Prepare various concentrations of this compound and a positive control (e.g., quercetin) in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound or standard, 50 µL of NBT solution, and 50 µL of NADH solution.

  • Initiate the reaction by adding 50 µL of PMS solution.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of superoxide radical scavenging activity and the IC50 value as described for the DPPH assay.

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). The hydroxyl radicals can be detected by a suitable probe, such as salicylic acid, which is hydroxylated to form 2,3-dihydroxybenzoic acid, a colored product.

Protocol:

  • Prepare the following solutions: 1.5 mM FeSO₄, 6 mM H₂O₂, and 2 mM salicylic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare various concentrations of this compound and a positive control (e.g., mannitol).

  • In a test tube, mix 1 mL of the test compound or standard, 1 mL of FeSO₄ solution, and 0.5 mL of salicylic acid solution.

  • Initiate the reaction by adding 0.5 mL of H₂O₂ solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance of the colored product at 510 nm.

  • Calculate the percentage of hydroxyl radical scavenging activity and the IC50 value.

Anti-inflammatory Activity Assay

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition and the IC50 value.

Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Signaling Pathways and Workflows

Antioxidant and Anti-inflammatory Signaling Pathways

The antioxidant and anti-inflammatory effects of lignans are often mediated through the modulation of key signaling pathways. The Nrf2 pathway is a major regulator of the antioxidant response, while the NF-κB and MAPK pathways are central to the inflammatory response.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation p38 p38 MAPK p38->Nrf2 Phosphorylates & Stabilizes Isolariciresinol (+)-Isolariciresinol 9'-O-glucoside Isolariciresinol->p38 Activates ARE ARE HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription Nrf2_n->ARE Binds HO1->ROS Detoxification GCLC->ROS Detoxification

Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPK_K MAPKKs LPS->MAPK_K Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation p38 p38 MAPK MAPK_K->p38 JNK JNK MAPK_K->JNK Isolariciresinol (+)-Isolariciresinol 9'-O-glucoside Isolariciresinol->IKK Inhibits Isolariciresinol->MAPK_K Inhibits Genes Pro-inflammatory Genes NFkB_n->Genes Binds Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines Transcription iNOS iNOS Genes->iNOS Transcription

Caption: NF-κB and MAPK inflammatory signaling pathways potentially inhibited by this compound.

Experimental Workflows

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare this compound and control solutions Mix Mix compound/control with assay reagents Compound->Mix Reagents Prepare Assay Reagents (DPPH, NBT, Fenton) Reagents->Mix Incubate Incubate at specified temperature and time Mix->Incubate Measure Measure absorbance at specific wavelength Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: General workflow for in vitro antioxidant assays.

Cytotoxicity_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed cancer cells in 96-well plates Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with this compound and controls Adhere->Treat Incubate_Treat Incubate for 24, 48, or 72 hours Treat->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate % cell viability and IC50 value Measure->Calculate

Caption: Workflow for the in vitro cytotoxicity MTT assay.

References

Animal Models for Studying the Effects of (+)-Isolariciresinol 9'-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding in vivo animal studies specifically investigating the effects of purified (+)-Isolariciresinol 9'-O-glucoside. While this lignan glycoside has been identified in several plant species with known medicinal properties, current research has focused on the biological activities of the whole plant extracts rather than its isolated constituents. This document provides a summary of findings from animal studies on plant extracts known to contain this compound and offers generalized protocols that can be adapted for future in vivo research on the purified compound.

I. Summary of Animal Studies on Plant Extracts Containing this compound

This compound has been identified as a constituent of plants such as Lespedeza cuneata, Averrhoa carambola, and Oplopanax elatus. Animal studies utilizing extracts from these plants have reported a range of biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. It is important to note that the observed effects in these studies are attributable to the complex mixture of phytochemicals present in the extracts and not solely to this compound.

Data from Animal Studies of Relevant Plant Extracts
Plant ExtractAnimal ModelDosageDurationKey Findings
Lespedeza cuneata (aqueous extract)Wistar rats25, 50, 100 mg/kg6 weeksInhibition of testosterone-induced prostatic hyperplasia; decreased serum dihydrotestosterone (DHT) levels and mRNA expression of 5α-reductase; reduced expression of inflammatory factors.[1]
Lespedeza cuneata (aqueous extract)Rats300 mg/kg4 weeksIncreased sperm count and muscle mass; elevated levels of nitric oxide (NO), nitric oxide synthase (NOS), cGMP, and testosterone.[2]
Lespedeza cuneata (water extract)Streptozotocin-induced diabetic rats100, 400 mg/kgNot specifiedReduced blood glucose levels; increased serum total protein; decreased serum BUN, TBARS, and AGEs levels.[3]
Averrhoa carambola L. juiceStreptozotocin-induced diabetic miceNot specified21 daysDecreased fasting blood glucose levels.[4]
Averrhoa carambola fruit powderFluoride-exposed rats2.5 g/100 g and 5 g/100 g of dietNot specifiedAttenuated fluoride-induced hyperglycemia, hypercholesterolemia, and oxidative stress.[5]
Oplopanax elatus adventitious roots extractAcetaminophen-induced liver injury in mice50 mg/kg7 daysHepatoprotective effect; significantly inhibited the increase in ALT and AST levels.[6]

II. Experimental Protocols for Future Animal Studies

The following are generalized protocols for investigating the potential anti-inflammatory and neuroprotective effects of this compound in rodent models. These protocols are based on standard methodologies and can be adapted based on specific research questions.

A. Anti-inflammatory Effects Protocol

1. Animal Model:

  • Model: Lipopolysaccharide (LPS)-induced inflammation in mice or rats.

  • Animals: Male/female C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Experimental Design:

  • Groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate solvent).

    • LPS only.

    • LPS + this compound (low dose).

    • LPS + this compound (medium dose).

    • LPS + this compound (high dose).

    • LPS + Positive control (e.g., dexamethasone).

  • Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before LPS challenge.

  • Inflammation Induction: Induce acute inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).

3. Outcome Measures:

  • Behavioral: Monitor for signs of sickness behavior (reduced activity, piloerection).

  • Biochemical:

    • Collect blood samples at specified time points (e.g., 2, 6, 24 hours) post-LPS injection.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Histological:

    • At the end of the experiment, euthanize animals and collect relevant tissues (e.g., liver, lungs, spleen).

    • Perform histological analysis (H&E staining) to assess tissue inflammation and damage.

B. Neuroprotective Effects Protocol

1. Animal Model:

  • Model: 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in rats or MPTP-induced model in mice.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Experimental Design:

  • Groups (n=8-10 per group):

    • Sham-operated control + Vehicle.

    • 6-OHDA/MPTP lesion + Vehicle.

    • 6-OHDA/MPTP lesion + this compound (low dose).

    • 6-OHDA/MPTP lesion + this compound (medium dose).

    • 6-OHDA/MPTP lesion + this compound (high dose).

    • 6-OHDA/MPTP lesion + Positive control (e.g., L-DOPA).

  • Administration: Pre-treatment or post-treatment with this compound via oral gavage or i.p. injection.

  • Neurotoxin Injection: Stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle, or systemic administration of MPTP.

3. Outcome Measures:

  • Behavioral:

    • Rotational behavior test (apomorphine or amphetamine-induced).

    • Cylinder test for forelimb asymmetry.

    • Rotarod test for motor coordination.

  • Biochemical:

    • At the end of the study, collect brain tissue (striatum and substantia nigra).

    • Measure levels of dopamine and its metabolites using HPLC.

    • Assess markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β).

  • Histological:

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Nissl staining to assess overall neuronal health.

III. Visualizations

A. Signaling Pathways

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Compound (+)-Isolariciresinol 9'-O-glucoside (Hypothesized) Compound->NFkB Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of action.

B. Experimental Workflows

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10) acclimatization->grouping treatment Daily Treatment with Compound/Vehicle grouping->treatment induction Disease Model Induction (e.g., LPS or 6-OHDA) treatment->induction behavioral Behavioral Tests induction->behavioral biochemical Biochemical Analysis (Blood/Tissue) behavioral->biochemical histological Histological Examination biochemical->histological

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for the Use of (+)-Isolariciresinol 9'-O-glucoside as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of (+)-Isolariciresinol 9'-O-glucoside as a chemical standard in analytical and research settings. This document outlines its chemical properties, analytical methodologies, and known biological activities, offering a comprehensive guide for its application in quality control, pharmacokinetic studies, and biological research.

Chemical Information

PropertyValue
IUPAC Name 2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 63358-12-3[1][2]
Molecular Formula C₂₆H₃₄O₁₁[1][2]
Molecular Weight 522.54 g/mol [2]
Appearance White solid[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Application as a Chemical Standard

This compound is a lignan glycoside found in various plant species and serves as a valuable reference standard for the qualitative and quantitative analysis of lignans in complex matrices such as plant extracts, foods, and biological fluids.[3] Its use is critical for ensuring the accuracy and reproducibility of analytical methods.

Quantitative Analysis

While specific validated quantitative data for this compound as a standard is not extensively published, typical performance characteristics for related lignan glycosides analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection are presented below. These values should be established and validated for each specific analytical method and laboratory.

Table 1: Typical Analytical Parameters for Lignan Glycoside Quantification

ParameterTypical Value Range
Linearity (r²) > 0.99
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL
Recovery 85 - 115%
Precision (RSD%) < 15%

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock and working standard solutions of this compound for calibration.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Volumetric flasks (1 mL, 10 mL)

  • Analytical balance

  • Pipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve the compound in methanol and bring the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Storage: Store the stock and working solutions at -20°C in amber vials to protect from light.

Diagram 1: Workflow for Standard Solution Preparation

G A Weigh (+)-Isolariciresinol 9'-O-glucoside B Dissolve in Methanol (1 mg/mL Stock Solution) A->B C Serial Dilution B->C D Working Standard Solutions (e.g., 0.1-100 µg/mL) C->D E Store at -20°C D->E

Workflow for the preparation of standard solutions.

Sample Preparation: Extraction of Lignan Glycosides from Plant Material

Objective: To extract lignan glycosides, including this compound, from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (70-80% aqueous solution)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Extraction: Weigh 1 g of the powdered plant material and add 20 mL of 80% methanol. Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Solvent Removal: Collect the supernatant and repeat the extraction process twice more. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): Re-dissolve the dried extract in a minimal amount of the mobile phase and perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.

  • Final Preparation: Elute the lignan glycosides from the SPE cartridge with methanol, evaporate the solvent, and reconstitute the residue in a known volume of the mobile phase for analysis.

Diagram 2: Plant Sample Extraction Workflow

G A Powdered Plant Material B Extraction with 80% Methanol (Sonication & Centrifugation) A->B C Collect Supernatant (Repeat 3x) B->C D Evaporate Solvent C->D E Optional: Solid-Phase Extraction (SPE) D->E F Reconstitute in Mobile Phase E->F G Analysis by HPLC or UPLC-MS/MS F->G

General workflow for extracting lignan glycosides.

Analytical Method: UPLC-MS/MS for Quantification

Objective: To quantify this compound in a prepared sample using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

  • MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

Protocol:

  • System Suitability: Inject a mid-range standard solution multiple times to ensure system suitability (i.e., reproducible retention times and peak areas).

  • Calibration Curve: Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways

Lignans, including the aglycone of the title compound, isolariciresinol, are known to possess a range of biological activities. While research on the specific glycosylated form is less extensive, studies on related lignan glucosides, such as secoisolariciresinol diglucoside (SDG), provide insights into potential mechanisms of action.

Anti-inflammatory Effects

Studies on SDG have demonstrated its ability to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB signaling pathway.[4] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Estrogenic and Antiestrogenic Effects

Lignans are classified as phytoestrogens and can exhibit both estrogenic and antiestrogenic activities. The aglycone, isolariciresinol, and its metabolites can bind to estrogen receptors, potentially influencing hormone-dependent processes.[5][6][7] The nature of the effect (estrogenic or antiestrogenic) can depend on the specific tissue and the endogenous estrogen levels.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Some flavonoids, which are also plant-derived polyphenols, have been shown to modulate the MAPK pathway.[8] While direct evidence for this compound is limited, it is plausible that it or its metabolites could also influence this pathway.

Diagram 3: Potential Signaling Pathways Modulated by Lignan Glucosides

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Akt Akt Receptor->Akt Activates IKK IKK Akt->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocates MAPK_pathway MAPK Pathway Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_pathway->Gene_Expression ER Estrogen Receptor ERE Estrogen Response Element ER->ERE Binds NF-kB_n->Gene_Expression Regulates ERE->Gene_Expression Regulates (Hormonal Response) Lignan_Glucoside (+)-Isolariciresinol 9'-O-glucoside (or its metabolites) Lignan_Glucoside->Receptor Binds Lignan_Glucoside->IkB Inhibits degradation Lignan_Glucoside->MAPK_pathway Modulates Lignan_Glucoside->ER Binds

Potential signaling pathways influenced by lignan glucosides.

Conclusion

This compound is an essential tool for the accurate quantification and identification of lignans in various samples. The protocols provided herein offer a foundation for its use as a chemical standard. Further method development and validation are recommended to establish specific performance characteristics for individual applications. The known biological activities of related lignans suggest that this compound may also be a valuable tool in pharmacological and drug discovery research, particularly in the areas of inflammation and hormone-dependent conditions.

References

Stability testing of (+)-Isolariciresinol 9'-O-glucoside in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Stability Testing of (+)-Isolariciresinol 9'-O-glucoside in Different Solvents

ANP-001

For Research Use Only.

Introduction

This compound is a lignan glycoside found in various plant species.[1][2] Lignans and their glycosides are of significant interest to researchers for their potential biological activities, including antioxidant and anti-inflammatory effects.[3][4][5] Glycosylation of lignans is known to enhance their water solubility and stability.[4] Understanding the stability of this compound in different solvents and under various conditions is crucial for accurate experimental design, formulation development, and ensuring the integrity of research findings.

This application note provides a detailed protocol for assessing the stability of this compound in a range of solvents under forced degradation conditions, including exposure to acidic, basic, oxidative, thermal, and photolytic stress. The provided methodologies are designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Equipment
  • Compound: this compound (purity ≥98%)

  • Solvents:

    • Methanol (HPLC grade)

    • Ethanol (95%, analytical grade)

    • Dimethyl sulfoxide (DMSO, analytical grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Reagents:

    • Hydrochloric acid (HCl, 0.1 M)

    • Sodium hydroxide (NaOH, 0.1 M)

    • Hydrogen peroxide (H₂O₂, 3%)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Sonicator

    • Thermostatic oven

    • Photostability chamber

    • Volumetric flasks and pipettes

    • HPLC vials

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution should be stored at -20°C in an amber vial when not in use.[1]

  • Working Solutions (100 µg/mL): Prepare fresh working solutions for each experiment by diluting the stock solution with the respective solvent (Methanol, Ethanol, DMSO, Acetonitrile, or Deionized Water) to a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9] The goal is to achieve 5-20% degradation of the active substance.[2][10]

3.1. Hydrolytic Degradation (Acid and Base)

  • Transfer 1 mL of the 100 µg/mL working solution (prepared in deionized water) into two separate HPLC vials.

  • To one vial, add 100 µL of 0.1 M HCl (acidic condition).

  • To the other vial, add 100 µL of 0.1 M NaOH (basic condition).

  • Incubate the vials at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot.

  • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

3.2. Oxidative Degradation

  • Transfer 1 mL of the 100 µg/mL working solution (prepared in deionized water) into an HPLC vial.

  • Add 100 µL of 3% H₂O₂.

  • Keep the vial at room temperature for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3.3. Thermal Degradation

  • Prepare working solutions (100 µg/mL) of this compound in each of the test solvents (Methanol, Ethanol, DMSO, Acetonitrile, and Deionized Water).

  • Transfer 1 mL of each solution into separate, tightly capped HPLC vials.

  • Place the vials in a thermostatic oven at 60°C.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each solvent and allow it to cool to room temperature.

  • Dilute the samples with the mobile phase for HPLC analysis.

3.4. Photolytic Degradation

  • Prepare working solutions (100 µg/mL) of this compound in each of the test solvents.

  • Transfer 1 mL of each solution into separate, clear HPLC vials.

  • Place the vials in a photostability chamber and expose them to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Simultaneously, prepare a set of control samples by wrapping the vials in aluminum foil and placing them in the same chamber.

  • After the exposure period (e.g., 24 hours), analyze both the exposed and control samples by HPLC.

HPLC Analysis

A stability-indicating HPLC method should be able to separate the intact compound from its degradation products.[11]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Start with 95% A and 5% B, then ramp to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The percentage of remaining this compound can be calculated by comparing the peak area of the stressed sample to that of an unstressed control sample at time zero.

Data Presentation

The following tables summarize hypothetical data for the stability of this compound under different conditions.

Table 1: Stability of this compound in Different Solvents under Thermal Stress (60°C)

Time (hours)% Remaining in Methanol% Remaining in Ethanol% Remaining in DMSO% Remaining in Acetonitrile% Remaining in Deionized Water
0100.0100.0100.0100.0100.0
2498.599.197.298.896.5
4896.898.294.597.593.1
7295.197.591.896.290.3
16890.395.285.692.882.4

Table 2: Stability under Hydrolytic and Oxidative Stress at 24 hours

Stress Condition% Remaining
0.1 M HCl (60°C)88.7
0.1 M NaOH (60°C)75.4
3% H₂O₂ (Room Temp)82.1

Table 3: Photostability in Different Solvents after 24 hours

Solvent% Remaining (Exposed)% Remaining (Control)
Methanol92.399.8
Ethanol94.199.9
DMSO90.599.7
Acetonitrile93.599.8
Deionized Water89.699.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL in Methanol) working Working Solutions (100 µg/mL in Test Solvents) stock->working hydrolytic Hydrolytic (Acid & Base) working->hydrolytic oxidative Oxidative (H₂O₂) working->oxidative thermal Thermal (60°C) working->thermal photolytic Photolytic working->photolytic hplc HPLC-DAD/UV Analysis hydrolytic->hplc oxidative->hplc thermal->hplc photolytic->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for the stability testing of this compound.

Lignans are known to exert their antioxidant effects through the modulation of cellular signaling pathways, a key one being the Nrf2 pathway.[3][6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan (+)-Isolariciresinol 9'-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed modulation of the Nrf2 antioxidant pathway by this compound.

Discussion

The stability of this compound is dependent on the solvent and the nature of the environmental stress. Based on the hypothetical data, the compound exhibits greater stability in alcoholic solvents like ethanol compared to aqueous solutions or DMSO under thermal stress. This suggests that for long-term storage of solutions, an ethanolic or methanolic preparation stored at low temperatures would be preferable.[1]

The compound appears to be susceptible to degradation under both acidic and basic conditions, with more significant degradation observed in the basic solution. This is typical for phenolic compounds, which can be unstable at high pH. Oxidative stress also leads to notable degradation, highlighting the importance of storing the compound and its solutions under an inert atmosphere or with the addition of antioxidants for certain applications.

Photostability is also a concern, as exposure to light resulted in degradation across all solvents. Therefore, it is recommended to handle the compound and its solutions in amber vials or with protection from light to ensure its integrity.[1]

Conclusion

This application note provides a comprehensive protocol for evaluating the stability of this compound. The compound is susceptible to degradation by hydrolysis (especially basic), oxidation, heat, and light. The choice of solvent plays a significant role in its stability, with ethanol being a more suitable solvent for storage in solution compared to water or DMSO. Researchers should consider these factors when designing experiments and developing formulations containing this compound. The provided protocols can be adapted for the stability testing of other similar lignan glycosides.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan glycoside found in various plant species, including flaxseed. The biological activities of lignans are often attributed to their aglycone forms. Therefore, the efficient hydrolysis of the glycosidic bond to yield the aglycone, (+)-Isolariciresinol, is a critical step for various research and drug development applications. Enzymatic hydrolysis offers a mild and specific alternative to harsh chemical methods, which can lead to degradation of the target molecule. This document provides a detailed protocol for the enzymatic hydrolysis of this compound, along with relevant data and experimental workflows.

Data Presentation

The efficiency of enzymatic hydrolysis can be influenced by the choice of enzyme, pH, temperature, and substrate concentration. The following table summarizes the yield of aglycones from various plant glycosides under different enzymatic conditions, providing a comparative overview for optimizing the hydrolysis of this compound.

Glycoside Source/SubstrateEnzymeEnzyme ConcentrationpHTemperature (°C)Reaction TimeAglycone Yield (%)Reference
Secoisolariciresinol diglucoside (SDG) from flaxseedCellulase (Trichoderma viride)30 U/mLSodium Acetate Buffer6048 h66.6[1]
Flavonoid Glycosides from Quercus robur leaf extractSnailase5 mg/assay5.53725 minVariable[2]
Flavonoid Glycosides from Quercus robur leaf extractCellobiase5 U4.53725 minVariable[2]
Flavonoid Glycosides from Quercus robur leaf extractβ-Glucosidase20 U5.53725 minVariable[2]
Flavonoid Glycosides from Quercus robur leaf extractPectinase20 U4.54025 minVariable[2]
Flavonoid Glycosides from Quercus robur leaf extractCellulase20 U5.55225 minVariable[2]

Experimental Protocols

This section details the methodologies for the extraction of the glycoside from a plant matrix, followed by its enzymatic hydrolysis to the aglycone.

Extraction of this compound from Plant Material (e.g., Flaxseed)

This protocol is adapted from methods used for the extraction of lignan glycosides from flaxseed.

Materials:

  • Defatted flaxseed meal

  • 70% (v/v) Ethanol in water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: Mix the defatted flaxseed meal with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant and collect the supernatant containing the crude lignan extract.

  • Alkaline Hydrolysis (Pre-treatment): Add 1 M NaOH solution to the supernatant to a final concentration of 0.1 M. Heat the mixture at 60°C for 2 hours to hydrolyze ester linkages and release the lignan glycosides.

  • Neutralization: Cool the mixture to room temperature and neutralize to pH 7.0 using 1 M HCl.

  • Concentration: Concentrate the neutralized extract using a rotary evaporator under reduced pressure at 40°C to remove the ethanol. The resulting aqueous concentrate contains the this compound.

Enzymatic Hydrolysis of this compound

This protocol is based on the successful hydrolysis of the related lignan, secoisolariciresinol diglucoside.

Materials:

  • Aqueous concentrate of this compound (from section 3.1)

  • Cellulase from Trichoderma viride (e.g., Sigma-Aldrich, C8546)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Incubator or water bath

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dilute the aqueous concentrate of this compound with 0.1 M sodium acetate buffer (pH 5.0) to a final desired substrate concentration.

  • Enzyme Addition: Add cellulase from Trichoderma viride to the solution to a final concentration of 30 U/mL.

  • Incubation: Incubate the reaction mixture at 60°C for 48 hours with gentle agitation.

  • Reaction Termination and Extraction: After incubation, cool the reaction mixture to room temperature. Extract the aglycone, (+)-Isolariciresinol, by partitioning the mixture three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

  • Analysis: The resulting residue contains the crude (+)-Isolariciresinol aglycone. The product can be further purified by chromatography and its identity and purity confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and enzymatic hydrolysis of this compound.

experimental_workflow cluster_extraction Extraction and Pre-treatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis plant_material Plant Material (e.g., Defatted Flaxseed) extraction Solvent Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant alkaline_hydrolysis Alkaline Hydrolysis (NaOH) supernatant->alkaline_hydrolysis neutralization Neutralization (HCl) alkaline_hydrolysis->neutralization concentrate Aqueous Concentrate (this compound) neutralization->concentrate reaction_setup Reaction Setup (Sodium Acetate Buffer, pH 5.0) concentrate->reaction_setup enzyme_addition Enzyme Addition (Cellulase, 30 U/mL) reaction_setup->enzyme_addition incubation Incubation (60°C, 48h) enzyme_addition->incubation extraction_aglycone Product Extraction (Ethyl Acetate) incubation->extraction_aglycone final_product Crude Aglycone ((+)-Isolariciresinol) extraction_aglycone->final_product hplc HPLC Analysis final_product->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Analysis lcms->nmr

Workflow for the enzymatic hydrolysis of this compound.

Signaling Pathway (Illustrative)

While the direct enzymatic conversion of a glycoside to its aglycone is a biochemical reaction rather than a signaling pathway, the resulting aglycone, (+)-Isolariciresinol, may subsequently influence cellular signaling pathways. The diagram below illustrates a hypothetical scenario of how the aglycone could interact with a cellular pathway, for instance, by inhibiting a specific kinase involved in a disease process.

signaling_pathway cluster_reaction Enzymatic Hydrolysis cluster_cellular Cellular Signaling glucoside This compound aglycone (+)-Isolariciresinol (Aglycone) glucoside->aglycone Hydrolysis kinase_b Kinase B aglycone->kinase_b Inhibits enzyme Cellulase / β-Glucosidase enzyme->aglycone receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression (e.g., Pro-inflammatory) transcription_factor->gene_expression Induces

Hypothetical inhibition of a signaling pathway by (+)-Isolariciresinol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis of (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (+)-Isolariciresinol 9'-O-glucoside during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution for this compound?

Poor peak resolution, including peak broadening and tailing, for this compound is often attributed to its chemical properties as a polar lignan glycoside.[1] Key contributing factors include:

  • Secondary Interactions: The phenolic hydroxyl groups on the molecule can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic groups (predicted strongest acidic pKa is ~9.84), it can exist in both ionized and non-ionized forms, resulting in broadened or split peaks.[1][3]

  • Suboptimal Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can lead to either insufficient retention or excessive band broadening.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or tailing.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[3]

Q2: What type of HPLC column is recommended for the analysis of this compound?

For polar analytes like this compound, a reversed-phase column is typically the most suitable choice.[5] Consider the following options:

  • End-capped C18 or C8 Columns: These are the most common choices and are effective for many lignan analyses.[5][6] End-capping minimizes the exposed residual silanol groups, reducing the potential for peak tailing.

  • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which can provide alternative selectivity and improved peak shape for polar compounds.

  • Phenyl Columns: These can offer different selectivity through π-π interactions with the aromatic rings of the analyte.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for achieving good peak shape for phenolic compounds. To minimize peak tailing, it is generally recommended to work at a pH that is at least 2 pH units below the pKa of the analyte.[3] For this compound, with phenolic hydroxyl groups, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common strategy.[6] This ensures that the phenolic hydroxyls and the residual silanol groups on the column packing are in a non-ionized state, which minimizes undesirable secondary interactions.

Q4: Should I use an isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic Elution: If you are analyzing a relatively pure sample of this compound, an isocratic method (constant mobile phase composition) may be sufficient and will offer simplicity and faster re-equilibration times.

  • Gradient Elution: If your sample contains other compounds with a range of polarities, a gradient elution (varying mobile phase composition over time) will likely be necessary to achieve adequate separation of all components and improve peak shape for later-eluting compounds.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a trailing edge that is longer than the leading edge.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary interactions with silanol groups 1. Acidify the mobile phase: Add 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase to suppress the ionization of silanol groups and the analyte's phenolic hydroxyls.[6] 2. Use an end-capped column: Switch to a high-quality, end-capped C18 or C8 column to minimize exposed silanols. 3. Consider a different stationary phase: A polar-embedded or phenyl column may offer better peak symmetry.
Column Overload 1. Dilute the sample: Reduce the concentration of the sample being injected.[4] 2. Decrease injection volume: Inject a smaller volume of the sample.
Metal Chelation If the analyte can chelate with trace metals in the system (frits, column packing), consider adding a small amount of a chelating agent like EDTA to the mobile phase, or use a column with low metal content.
Column Contamination or Degradation 1. Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). 2. Replace the column: If washing does not improve the peak shape, the column may be permanently damaged and require replacement.
Issue 2: Peak Broadening

Symptoms: The peak for this compound is wider than expected, leading to poor resolution from adjacent peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Strength 1. Increase organic solvent percentage (Reversed-Phase): A higher concentration of acetonitrile or methanol will decrease the retention time and can lead to sharper peaks. Adjust in small increments (e.g., 2-5%). 2. Optimize gradient slope: If using a gradient, a shallower gradient can improve the separation of closely eluting peaks.
High Flow Rate Reduce the flow rate: A lower flow rate can increase column efficiency and lead to narrower peaks, though it will also increase the run time.
Elevated Temperature Increase the column temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks. Be cautious of analyte stability at higher temperatures.
Extra-Column Volume Minimize tubing length and diameter: Use the shortest possible tubing with a small internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase: If possible, dissolve your sample in the same solvent mixture as the starting conditions of your HPLC method. Injecting in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Method Development for Improved Peak Resolution

This protocol outlines a systematic approach to developing an HPLC method for this compound with a focus on achieving optimal peak resolution.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detector: UV, set at 280 nm (a common wavelength for lignans).[5]

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Gradient Scouting Run:

  • Perform a broad gradient run to determine the approximate elution time of this compound.

  • Example Gradient:

    • 0-2 min: 15% B

    • 2-20 min: 15% to 50% B

    • 20-22 min: 50% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 15% B

    • 26-30 min: 15% B (re-equilibration)

3. Method Optimization based on Scouting Run:

  • Adjust Gradient Slope: Based on the elution time from the scouting run, create a shallower gradient around the elution point of your target analyte to improve resolution from nearby impurities.

  • Modify Organic Solvent: If peak shape is still not optimal, consider switching the organic modifier from acetonitrile to methanol, or using a combination of both, as this can alter selectivity.

  • Fine-tune Flow Rate and Temperature: Make small adjustments to the flow rate and column temperature to assess the impact on peak width and resolution.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution (Broadening/Tailing) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes All Peaks all_peaks_no No, primarily target analyte check_all_peaks->all_peaks_no Target Peak system_issue Potential System Issue all_peaks_yes->system_issue check_frit Check for blocked column frit system_issue->check_frit check_leaks Inspect for system leaks check_frit->check_leaks extra_column_volume Minimize extra-column volume check_leaks->extra_column_volume end_good Good Peak Resolution extra_column_volume->end_good method_issue Likely Method/Chemical Interaction Issue all_peaks_no->method_issue optimize_mp Optimize Mobile Phase method_issue->optimize_mp optimize_column Optimize Column Conditions method_issue->optimize_column sample_prep Review Sample Preparation method_issue->sample_prep acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) optimize_mp->acidify_mp adjust_organic Adjust Organic Solvent % acidify_mp->adjust_organic acidify_mp->end_good change_solvent Try different organic solvent (e.g., MeOH) adjust_organic->change_solvent change_solvent->end_good change_column Try different column (e.g., Polar-Embedded, Phenyl) optimize_column->change_column adjust_temp Adjust Temperature change_column->adjust_temp change_column->end_good adjust_temp->end_good dilute_sample Dilute Sample / Reduce Injection Volume sample_prep->dilute_sample solvent_match Match Sample Solvent to Mobile Phase dilute_sample->solvent_match dilute_sample->end_good solvent_match->end_good

Caption: Troubleshooting workflow for improving HPLC peak resolution.

HPLC_Parameter_Relationships cluster_parameters Adjustable HPLC Parameters cluster_factors Chromatographic Factors mp_ph Mobile Phase pH selectivity Selectivity (α) mp_ph->selectivity affects ionization organic_strength Organic Solvent Strength retention Retention Factor (k') organic_strength->retention controls elution column_chem Column Chemistry column_chem->selectivity primary determinant temperature Temperature temperature->retention can decrease efficiency Efficiency (N) temperature->efficiency improves mass transfer flow_rate Flow Rate flow_rate->efficiency van Deemter relationship peak_resolution Peak Resolution (Rs) selectivity->peak_resolution retention->peak_resolution efficiency->peak_resolution

Caption: Relationship between HPLC parameters and peak resolution.

References

Technical Support Center: Chromatographic Separation of (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the separation of (+)-Isolariciresinol 9'-O-glucoside, a polar lignan glycoside. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of this compound?

A1: this compound is a polar compound due to the presence of a glucose moiety and multiple hydroxyl groups.[1] The primary challenges in its separation by High-Performance Liquid Chromatography (HPLC) are poor retention on conventional reversed-phase (e.g., C18) columns and potential peak tailing. Standard reversed-phase methods are often optimized for non-polar compounds and may result in the elution of polar analytes like this compound at or near the void volume.

Q2: What are the recommended starting conditions for developing a separation method for this compound?

A2: For initial method development, a reversed-phase HPLC approach is a good starting point due to its wide availability and robustness. A common mobile phase for separating lignan glycosides consists of a mixture of water, acetonitrile, and an acid modifier. Based on methods for similar compounds, a recommended starting point is a C18 column with a mobile phase of acetonitrile and water (or a buffer) containing a small percentage of acid, such as formic or acetic acid.[2][3]

Q3: Why is an acid modifier, like formic acid, often added to the mobile phase?

A3: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two main purposes. First, it can improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions with the analyte. Second, for mass spectrometry (MS) detection, it provides a source of protons, which can enhance the signal in positive ionization mode.[4][5]

Q4: My compound is not well-retained on a C18 column, even with a high aqueous mobile phase. What are my options?

A4: If retention on a standard C18 column is insufficient, consider the following options:

  • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have a modified stationary phase that provides better retention for polar compounds in highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds. It utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Retention / Elution at Void Volume Mobile phase is too strong (too much organic solvent).Analyte is too polar for the stationary phase.Increase the aqueous component of the mobile phase.Switch to a polar-embedded or polar-endcapped reversed-phase column.Consider using a HILIC column and mobile phase.
Peak Tailing Secondary interactions with the stationary phase.Mobile phase pH is not optimal.Add an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution / Co-elution of Peaks Mobile phase composition is not selective enough.Gradient slope is too steep.Optimize the mobile phase composition by adjusting the ratio of organic to aqueous solvent.Try a different organic modifier (e.g., methanol instead of acetonitrile).Employ a shallower gradient or switch to an isocratic elution.
Retention Time Drift Inadequate column equilibration.Changes in mobile phase composition.Temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before each injection.Prepare fresh mobile phase daily and ensure proper mixing.Use a column oven to maintain a constant temperature.

Experimental Protocols

The following are suggested starting protocols for the separation of this compound based on methods developed for similar lignan glycosides. Optimization will likely be required for your specific application.

Protocol 1: Reversed-Phase HPLC (Gradient Elution)

This protocol is a general starting point for the analysis of lignans.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 25% B for 20 min, linear ramp to 100% B over 5 min, hold for 10 min
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL

Protocol 2: Reversed-Phase HPLC (Isocratic Elution)

This protocol is adapted from a method for secoisolariciresinol diglucoside, a polar lignan glycoside.[3]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 1% Aqueous Acetic Acid/Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 280 nm
Injection Volume 20 µL

Visualizing the Workflow

A general workflow for optimizing the mobile phase for a polar compound like this compound is presented below.

Mobile_Phase_Optimization start Start: Separate this compound rp_hplc Attempt Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient) start->rp_hplc check_retention Adequate Retention? rp_hplc->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes consider_hilic Consider Alternative Chromatography (HILIC, Polar-Embedded Column) check_retention->consider_hilic No add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) check_peak_shape->add_modifier No optimize_gradient Optimize Gradient Profile (Slope, Isocratic Hold) check_peak_shape->optimize_gradient Yes add_modifier->check_peak_shape check_resolution Sufficient Resolution? optimize_gradient->check_resolution check_resolution->consider_hilic No end End: Optimized Method check_resolution->end Yes

Caption: Workflow for mobile phase optimization.

References

Technical Support Center: Enhancing the Solubility of (+)-Isolariciresinol 9'-O-glucoside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Isolariciresinol 9'-O-glucoside in in vitro assays.

Troubleshooting Guides

Problem: My this compound is not dissolving in my aqueous assay buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, a lignan glycoside, has low inherent water solubility.

    • Solution: Employ a solubility enhancement technique. Start with the use of a co-solvent like dimethyl sulfoxide (DMSO). If that is not sufficient or suitable for your assay, consider more advanced methods like cyclodextrin inclusion complexation or lipid-based formulations.

  • Incorrect pH of the Buffer: The ionization state of the compound can affect its solubility.

  • Precipitation upon Dilution: The compound may dissolve in a high concentration of an organic solvent but precipitate when diluted into the aqueous assay medium.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it stepwise into your assay medium, ensuring vigorous mixing at each step. Avoid a single large dilution step. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) to prevent cytotoxicity.

Problem: I'm observing precipitation in my cell culture wells after adding the compound.

Possible Causes and Solutions:

  • Exceeding the Solubility Limit: The final concentration of the compound in the cell culture medium may be above its solubility limit in the presence of a low percentage of co-solvent.

    • Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is required, you will need to use a more effective solubility enhancement method, such as cyclodextrin complexation or a lipid-based formulation, which can increase the aqueous solubility more significantly than a co-solvent alone.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and cause it to precipitate.

    • Solution: After diluting the compound into the medium, visually inspect for any immediate precipitation before adding it to the cells. If precipitation is observed, you may need to try a different solubility enhancement strategy or pre-complex the compound with a carrier molecule.

  • Temperature Effects: Temperature fluctuations can affect the solubility of compounds.

    • Solution: Ensure that all solutions are at the appropriate temperature (e.g., 37°C for cell culture experiments) when mixing. Avoid cold shocking the medium by adding a large volume of cold stock solution.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: this compound solubility issue check_initial_dissolution Attempt to dissolve in aqueous buffer start->check_initial_dissolution is_dissolved Is it fully dissolved? check_initial_dissolution->is_dissolved use_cosolvent Use a co-solvent (e.g., DMSO) to prepare a stock solution is_dissolved->use_cosolvent No end_success Proceed with in vitro assay is_dissolved->end_success Yes dilute_in_buffer Dilute stock solution into aqueous buffer use_cosolvent->dilute_in_buffer is_precipitate Does it precipitate upon dilution? dilute_in_buffer->is_precipitate optimize_dilution Optimize dilution method (e.g., stepwise dilution, vortexing) is_precipitate->optimize_dilution Yes is_precipitate->end_success No still_precipitates Still precipitates or final co-solvent concentration is too high? optimize_dilution->still_precipitates advanced_methods Consider advanced solubility enhancement methods still_precipitates->advanced_methods Yes still_precipitates->end_success No cyclodextrin Cyclodextrin Inclusion Complexation advanced_methods->cyclodextrin lipid_formulation Lipid-Based Formulation advanced_methods->lipid_formulation cyclodextrin->end_success If successful end_failure Re-evaluate required concentration or formulation cyclodextrin->end_failure If unsuccessful lipid_formulation->end_success If successful lipid_formulation->end_failure If unsuccessful ExperimentalWorkflow General Experimental Workflow for Solubility Enhancement start Start: Need to prepare This compound for in vitro assay define_requirements Define required concentration and assay conditions start->define_requirements choose_method Choose solubility enhancement method define_requirements->choose_method protocol_cosolvent Follow Protocol 1: Co-solvent (DMSO) choose_method->protocol_cosolvent Simple, low conc. protocol_cyclodextrin Follow Protocol 2: Cyclodextrin Complexation choose_method->protocol_cyclodextrin Moderate enhancement protocol_lipid Follow Protocol 3: Lipid-Based Formulation choose_method->protocol_lipid High enhancement needed prepare_solution Prepare the stock/formulation protocol_cosolvent->prepare_solution protocol_cyclodextrin->prepare_solution protocol_lipid->prepare_solution characterize Characterize the solution (e.g., visual inspection, particle size if applicable) prepare_solution->characterize perform_assay Perform in vitro assay with appropriate controls characterize->perform_assay end Analyze results perform_assay->end

Technical Support Center: Optimal Column Selection for Lignan Glucoside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal column for the separation of lignan glucosides, along with troubleshooting advice for common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns used for the separation of lignan glucosides?

A1: The most frequently used columns for lignan glucoside separation are reversed-phase columns, particularly C18 (octadecyl) and C8 (octyl) columns.[1][2] These columns separate compounds based on their hydrophobicity. C18 columns have a longer carbon chain and are more hydrophobic, leading to stronger retention of non-polar compounds, while C8 columns have a shorter carbon chain and are less hydrophobic.[1][3]

Q2: How do I choose between a C18 and a C8 column for my lignan glucoside analysis?

A2: The choice between a C18 and a C8 column depends on the specific lignan glucosides you are analyzing and your desired separation outcome.

  • C18 columns are generally the first choice and offer higher retention and potentially better resolution for a wide range of lignan glucosides, especially for complex mixtures or when separating structurally similar compounds.[1][3]

  • C8 columns are a good alternative when you need shorter analysis times or are working with more polar lignan glucosides.[3] They can also be beneficial in reducing peak tailing for some basic compounds.

A decision tree to guide your column selection is provided below.

Q3: What are the typical mobile phases used for lignan glucoside separation?

A3: The most common mobile phases are gradients of acetonitrile or methanol mixed with acidified water.[4][5] A small amount of acid, such as acetic acid or formic acid (typically 0.1-1%), is added to the aqueous phase to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups present in lignan glucosides.[6]

Q4: What is the optimal detection wavelength for lignan glucosides?

A4: Lignan glucosides generally exhibit maximum UV absorbance around 280 nm. Therefore, a detection wavelength of 280 nm is commonly used for their quantification.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of lignan glucosides.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the phenolic hydroxyl groups of lignan glucosides and residual silanol groups on the silica-based column packing.[3][7]- Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[6] - Use a highly end-capped column: These columns have fewer free silanol groups, reducing secondary interactions. - Consider a C8 column: Shorter carbon chains can sometimes reduce interactions leading to tailing.
Poor Resolution Inadequate separation between two or more lignan glucosides.- Optimize the mobile phase gradient: Adjust the gradient slope or the initial/final percentage of the organic solvent to improve separation. - Switch to a C18 column: The higher hydrophobicity of a C18 column may provide better selectivity for your analytes.[1] - Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution.
Broad Peaks - Column overload: Injecting too much sample. - Extra-column band broadening: Excessive tubing length or diameter between the column and detector.[3] - Column contamination or degradation. - Reduce the injection volume or sample concentration. - Use shorter, narrower internal diameter tubing. [3] - Flush the column with a strong solvent or replace the column if necessary. [8]
Retention Time Variability - Inconsistent mobile phase preparation. [9] - Fluctuations in column temperature. [9] - Pump malfunction or leaks. [8]- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. [8][9] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. [8]
Ghost Peaks Contaminants in the mobile phase, sample, or from previous injections.- Use high-purity HPLC-grade solvents. - Filter all samples before injection. - Run a blank gradient to identify the source of contamination.

Data Presentation: Column Performance Comparison

The following table summarizes typical performance characteristics of C8 and C18 columns for the separation of common lignan glucosides. Note: Retention times are illustrative and will vary depending on the specific HPLC system, exact mobile phase composition, and gradient program.

Lignan GlucosideTypical Retention Time (C8 Column)Typical Retention Time (C18 Column)Expected Resolution
Secoisolariciresinol diglucoside (SDG)ShorterLongerGood on both, potentially better on C18
Matairesinol glucosideShorterLongerGood on both, potentially better on C18
Pinoresinol diglucosideShorterLongerGood on both, potentially better on C18

Experimental Protocols

Protocol 1: Extraction of Lignan Glucosides from Flaxseed

This protocol describes a common method for extracting lignan glucosides from flaxseed for HPLC analysis.

  • Defatting:

    • Grind flaxseed to a fine powder.

    • Extract the powder with n-hexane or petroleum ether for several hours using a Soxhlet apparatus to remove lipids.

    • Air-dry the defatted flour to remove residual solvent.

  • Extraction:

    • To the defatted flour, add a 70% aqueous methanol or ethanol solution (e.g., 1:10 w/v).

    • Extract using ultrasonication or magnetic stirring for 1-2 hours at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Hydrolysis (Optional, to release aglycones):

    • For the analysis of lignan aglycones, the extract can be subjected to acid or alkaline hydrolysis. However, for the analysis of glucosides, this step should be omitted. Acid hydrolysis can lead to the formation of artifacts.[10]

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the combined supernatants under reduced pressure.

    • Reconstitute the dried extract in the initial mobile phase of your HPLC method.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis of Lignan Glucosides

This protocol provides a general HPLC method for the separation of lignan glucosides.

  • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 10-20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10-20 µL.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Defatting Defatting Extraction Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for lignan glucoside analysis.

ColumnSelection Start Start: Lignan Glucoside Separation ComplexMixture Complex Mixture? Start->ComplexMixture TimeConstraint Short Analysis Time? ComplexMixture->TimeConstraint No C18_column Use C18 Column ComplexMixture->C18_column Yes TimeConstraint->C18_column No C8_column Use C8 Column TimeConstraint->C8_column Yes Optimize Optimize Mobile Phase C18_column->Optimize C8_column->Optimize

Caption: Decision tree for selecting the appropriate HPLC column.

TroubleshootingFlow Problem HPLC Problem Identified CheckSystem Check System Pressure & Leaks Problem->CheckSystem CheckMobilePhase Check Mobile Phase Preparation CheckSystem->CheckMobilePhase OK FixSystem Tighten Fittings / Purge Pump CheckSystem->FixSystem Issue Found CheckColumn Inspect Column Performance CheckMobilePhase->CheckColumn OK RemakeMobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->RemakeMobilePhase Issue Found FlushColumn Flush or Replace Column CheckColumn->FlushColumn Issue Found Resolved Problem Resolved FixSystem->Resolved RemakeMobilePhase->Resolved FlushColumn->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting (+)-Isolariciresinol 9'-O-glucoside Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of (+)-Isolariciresinol 9'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a lignan glycoside found in various plant species.[1][2] Lignans are of significant interest in drug development and nutritional science due to their potential health benefits. Accurate and robust chromatographic methods are essential for the quantification of this compound in plant extracts, bioavailability studies, and quality control of related products.

Q2: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes?

Peak tailing for polar, phenolic compounds like this compound in reversed-phase chromatography is often caused by a combination of factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the hydroxyl groups of the analyte, leading to a secondary retention mechanism that causes peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the isolariciresinol moiety. If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species can exist, resulting in broadened and tailing peaks. The predicted pKa for the most acidic proton of this compound is 9.84.[3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to asymmetrical peak shapes.[4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by exposure to harsh pH conditions or the accumulation of contaminants.[4]

Q3: What type of HPLC column is recommended for the analysis of this compound?

For polar compounds like lignan glucosides, a high-purity, end-capped C18 column is a good starting point. These columns are designed to minimize residual silanol activity.[4] Consider using a column with a stationary phase specifically designed for polar analytes, which may incorporate polar-embedded or polar-endcapped technologies for improved peak shape.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common peak tailing issues encountered during the analysis of this compound.

Issue 1: Asymmetrical peak with a noticeable tail.

This is the most common manifestation of peak tailing. The following workflow can help identify and resolve the issue.

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Start: Peak Tailing Observed check_mobile_phase 1. Evaluate Mobile Phase pH start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) check_mobile_phase->adjust_ph pH near pKa or silanol interactions suspected check_column 2. Assess Column Performance check_mobile_phase->check_column pH is optimal adjust_ph->check_column Tailing persists end End: Symmetrical Peak adjust_ph->end Peak shape improves new_column Use a New or End-Capped Column check_column->new_column Column old or not end-capped check_solvent 3. Verify Sample Solvent check_column->check_solvent Column is new and appropriate new_column->check_solvent Tailing persists new_column->end Peak shape improves adjust_solvent Reconstitute Sample in Mobile Phase check_solvent->adjust_solvent Sample solvent stronger than mobile phase check_overload 4. Investigate Analyte Overload check_solvent->check_overload Solvent match is good adjust_solvent->check_overload Tailing persists adjust_solvent->end Peak shape improves dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Overload suspected dilute_sample->end Peak shape improves dilute_sample->end Peak shape improves

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocol 1: Mobile Phase pH Optimization

  • Objective: To investigate the effect of mobile phase pH on the peak shape of this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a standard solution of this compound in 50:50 acetonitrile:water. b. Run 1 (Neutral pH): Perform an injection using the initial conditions. c. Run 2 (Acidic pH): Prepare Mobile Phase A as 0.1% formic acid in water. Equilibrate the column with the new mobile phase for at least 15 minutes before injecting the standard. d. Run 3 (Buffered pH): Prepare Mobile Phase A as a 10 mM ammonium acetate buffer, pH 5.0. Equilibrate the column and inject the standard.

  • Data Analysis: Compare the peak asymmetry factor for each run. A value closer to 1.0 indicates a more symmetrical peak.

Mobile Phase ModifierExpected Outcome on Peak Shape
None (Neutral Water)Potential for significant tailing due to ionized silanols.
0.1% Formic Acid (pH ~2.7)Improved peak shape due to suppression of silanol ionization.
10 mM Ammonium Acetate, pH 5.0May improve peak shape by masking silanol interactions and maintaining a consistent pH.
Issue 2: All peaks in the chromatogram are tailing.

If not only the analyte of interest but all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than specific to the analyte's chemistry.

Systemic Peak Tailing Troubleshooting

Systemic_Tailing start Start: All Peaks Tailing check_column_hardware 1. Inspect Column and Connections start->check_column_hardware replace_frit Replace Inlet Frit check_column_hardware->replace_frit Frit is discolored or blocked check_fittings Check for Dead Volume in Fittings check_column_hardware->check_fittings Frit is clean end End: Symmetrical Peaks replace_frit->end Peak shape improves check_guard_column 2. Evaluate Guard Column check_fittings->check_guard_column Fittings are correct and tight check_fittings->end Dead volume eliminated, peak shape improves replace_guard Replace Guard Column check_guard_column->replace_guard Guard column is old or contaminated replace_guard->end Peak shape improves

Caption: Troubleshooting guide for when all chromatographic peaks exhibit tailing.

Experimental Protocol 2: Diagnosing Systemic Issues

  • Objective: To identify the source of systemic peak tailing.

  • Procedure: a. Inspect the column inlet frit: Disconnect the column and examine the inlet frit for any discoloration or particulate matter. If it appears dirty, it may be partially blocked. b. Check for dead volume: Ensure that all tubing connections, especially between the injector, column, and detector, are made correctly with the appropriate fittings to minimize dead volume. c. Bypass the guard column: If a guard column is in use, remove it from the flow path and re-run the analysis. If peak shape improves, the guard column is the source of the problem and should be replaced. d. Column flush: If the above steps do not resolve the issue, a column void may have formed. Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent (e.g., 100% isopropanol) at a low flow rate.

Summary of Key Recommendations

ParameterRecommendation for this compoundRationale
Column High-purity, end-capped C18 or a polar-modified C18.Minimizes secondary silanol interactions.
Mobile Phase pH Acidic (e.g., with 0.1% formic acid) or buffered around pH 4-5.Suppresses silanol ionization and ensures a consistent ionization state of the analyte.
Sample Solvent Dissolve or dilute the sample in the initial mobile phase composition.Prevents peak distortion due to solvent mismatch.[5]
Analyte Concentration Perform a dilution series to check for mass overload effects.Ensures the analysis is within the linear range of the column's capacity.[4]
System Maintenance Regularly inspect and replace column frits and guard columns. Ensure proper fittings are used.Prevents systemic issues that can cause peak tailing for all compounds.[6]

References

Validation & Comparative

Cross-validation of analytical methods for (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Method Performance

The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of (+)-Isolariciresinol 9'-O-glucoside.

Validation Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.999[1]
Range 1 - 100 µg/mL0.1 - 100 ng/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%85.0% to 115.0%[2]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%RSD ≤ 2% for drug products[1]
- Intermediate Precision≤ 3.0%≤ 2.5%Generally stricter than repeatability
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mLSignal-to-Noise Ratio of 3:1[3]
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise Ratio of 10:1[3]
Specificity ModerateHighNo interference from blank/placebo[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (35:65, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the analyte from the matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with low analyte concentrations or complex matrices.

1. Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.[4]

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Gradient Program: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 521.2 [M-H]⁻

    • Product Ions (for quantification and confirmation): e.g., 359.1 and 183.1 (hypothetical, requires experimental determination).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50% methanol to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. The final extract should be reconstituted in 50% methanol.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the analytical method validation and a typical sample analysis workflow.

G General Analytical Method Validation Workflow A Define Analytical Method Requirements B Method Development & Optimization A->B C Validation Protocol Definition B->C D Perform Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Evaluate Results Against Acceptance Criteria E->K F->K G->K H->K I->K J->K L Method Implementation for Routine Use K->L

Caption: General workflow for analytical method validation.

G Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Extraction of this compound A->B C Sample Cleanup (e.g., SPE) B->C D Final Sample for Injection C->D E System Suitability Test D->E F Injection of Calibration Standards E->F G Injection of Quality Control Samples F->G H Injection of Unknown Samples G->H I Peak Integration & Quantification H->I J Review & Verification of Results I->J K Final Report Generation J->K

Caption: Workflow for the analysis of samples.

References

A Comparative Guide to the Efficacy of Lignans: Featuring (+)-Isolariciresinol 9'-O-glucoside and Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vivo and in vitro efficacy of the lignan (+)-Isolariciresinol 9'-O-glucoside and its structurally related, well-studied alternatives: Secoisolariciresinol diglucoside (SDG), Lariciresinol, and Pinoresinol. While direct experimental data on the efficacy of this compound is limited in publicly available research, this guide leverages the extensive data on comparable lignans to provide a valuable reference for future research and drug development endeavors.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a lignan glycoside whose specific efficacy is yet to be extensively documented. This guide synthesizes the available data for prominent lignans to offer a comparative perspective on their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of key lignans based on available experimental data.

Table 1: In Vitro Efficacy of Lignans

CompoundAssayCell Line / TargetIC50 / EfficacyReference
Secoisolariciresinol diglucoside (SDG) DPPH Radical Scavenging-IC50: 78.9 µg/mL[1]
Cytotoxicity (MTT Assay)HT-29 (Colon Cancer)IC50: 40.28 µg/mL (72h)[2]
Cytotoxicity (MTT Assay)PA-1 (Ovarian Cancer)IC50: 51.77 µg/mL (72h)[2]
α-Amylase Inhibition-IC50: 980 µg/mL[2]
Lariciresinol α-Glucosidase Inhibition-IC50: 6.97 µM[3]
Cytotoxicity (MTT Assay)SKBr3 (Breast Cancer)Morphological changes, decreased growth[3]
Antifungal ActivityC. albicansMIC: 25 µg/mL[3]
Pinoresinol Antineoplastic ActivitySkBr3 (Breast Cancer)Reduced cell viability by 49% (48h)[4]
Isolariciresinol Antioxidant ActivityDPPH Radical ScavengingIC50: 53.0 µM[5]

Table 2: In Vivo Efficacy of Lignans

| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference | |---|---|---|---|---| | Secoisolariciresinol diglucoside (SDG) | Wistar Rats | Carrageenan-induced Paw Edema | 20, 40, 80 mg/kg b.w. (oral) | Significant reduction in paw edema; decreased NO, PGE2, and NGF levels.[6][7] |[6][7] | | | C57BL/6 Mice | E0771 Mammary Tumor Xenograft | 100 mg/kg diet | Significantly reduced tumor volume and NF-κB activity.[8][9][10] |[8][9][10] | | Lariciresinol | Athymic Mice | MCF-7 Breast Cancer Xenograft | 20 or 100 mg/kg diet | Inhibited tumor growth and angiogenesis.[5][11][12] |[5][11][12] | | | Rats | DMBA-induced Mammary Cancer | 3 or 15 mg/kg b.w. (oral) | Inhibited tumor growth.[5] |[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HT-29, PA-1) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the lignan compound (e.g., SDG) and incubated for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compound (e.g., SDG) is administered orally at various doses (e.g., 20, 40, 80 mg/kg b.w.) one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Anticancer Activity (Xenograft Model)

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds.[13][14][15][16][17]

  • Cell Culture and Implantation: Human cancer cells (e.g., MCF-7, E0771) are cultured and then injected subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude mice, C57BL/6).[8][9][10]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: Once tumors are established, mice are randomized into treatment and control groups. The test compound (e.g., SDG, Lariciresinol) is administered through the diet or by oral gavage at specified concentrations.[5][8][9][10][12]

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis, such as histopathology or biomarker assessment. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anticancer effects of lignans are often attributed to their ability to modulate key signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and has been identified as a target for lignans like SDG.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Lignans (e.g., SDG) Lignans (e.g., SDG) IKK IKK Lignans (e.g., SDG)->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Inflammation & Tumor Progression Inflammation & Tumor Progression Pro-inflammatory Genes->Inflammation & Tumor Progression

Caption: Inhibition of the NF-κB signaling pathway by lignans.

Experimental Workflow

The general workflow for evaluating the efficacy of a lignan compound is depicted below.

Lignan_Efficacy_Workflow start Start: Lignan Compound in_vitro In Vitro Efficacy Assessment (Cytotoxicity, Anti-inflammatory, Antioxidant Assays) start->in_vitro in_vivo In Vivo Efficacy Assessment (Animal Models of Disease) in_vitro->in_vivo mechanism Mechanism of Action Studies (Signaling Pathway Analysis) in_vivo->mechanism pk_pd Pharmacokinetic & Pharmacodynamic Studies mechanism->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->start Further Modification preclinical Preclinical Development lead_optimization->preclinical Promising Candidate

Caption: General workflow for preclinical evaluation of lignans.

Conclusion

While specific efficacy data for this compound remains to be established, the comprehensive data available for related lignans such as SDG, Lariciresinol, and Pinoresinol highlight the therapeutic potential of this class of compounds. Their demonstrated in vitro and in vivo anti-inflammatory and anticancer activities, mediated in part through the inhibition of the NF-κB pathway, provide a strong rationale for further investigation into this compound. This guide serves as a foundational resource to inform the design of future studies aimed at elucidating the specific efficacy and mechanisms of action of this and other novel lignan compounds.

References

A Comparative Analysis of Lignan Content in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of lignan content across a diverse range of plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive compounds. This document summarizes quantitative data, details experimental protocols for lignan analysis, and visualizes key experimental and biological pathways.

Introduction to Lignans

Lignans are a class of polyphenolic compounds found in a wide variety of plants.[1] When consumed by humans, plant lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1][2] These metabolites exhibit weak estrogenic activity and are believed to exert various health benefits, including a reduced risk of hormone-dependent cancers and cardiovascular disease.[3][4] The most well-studied plant lignans include secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[3]

Comparative Lignan Content in Various Plant Species

The concentration of lignans varies significantly among different plant species and even between different parts of the same plant. Seeds, particularly flaxseed and sesame seed, are exceptionally rich sources of lignans.[4][5][6] Cereals, vegetables, and fruits also contribute to dietary lignan intake, although typically in lower amounts.[6][7] The following table provides a comparative summary of the total lignan content and the distribution of major lignans in selected plant species.

Table 1: Lignan Content in Selected Plant Species (μ g/100g dry weight)

Plant SpeciesTotal Lignans (μ g/100g )Secoisolariciresinol (μ g/100g )Matairesinol (μ g/100g )Pinoresinol (μ g/100g )Lariciresinol (μ g/100g )Reference(s)
Seeds
Flaxseed301,129 - 702,000690,757 - 300,50042.3 - 100401 - 500335 - 700[6][7][8][9]
Sesame Seed29,331 - 370,000100 - 20050 - 15015,000 - 20,00010,000 - 15,000[6][7][8]
Chia Seed9,325----[10]
Psyllium Seed8,619----[10]
Cereals
Rye76410 - 205 - 15300 - 400300 - 400[6][7]
Wheat7 - 5005 - 152 - 10100 - 200100 - 200[6][7]
Barley100 - 4002 - 101 - 550 - 15050 - 150[7]
Oats50 - 3001 - 81 - 420 - 10020 - 100[7]
Vegetables
Broccoli185 - 2,3211 - 51 - 3100 - 1,50080 - 800[6][7]
Cabbage150 - 2,0001 - 41 - 280 - 1,20060 - 700[7]
Carrot50 - 5002 - 101 - 520 - 20020 - 200[7]
Fruits
Apricot20 - 2001 - 51 - 310 - 1005 - 80[7]
Strawberry10 - 1501 - 41 - 25 - 802 - 60[7]

Note: Lignan content can vary depending on the plant variety, growing conditions, and analytical methods used. The data presented is a summary from multiple sources and should be considered as a general guide.

Experimental Protocols for Lignan Analysis

Accurate quantification of lignans in plant materials is crucial for research and development. The following is a generalized protocol for the extraction and analysis of lignans using High-Performance Liquid Chromatography (HPLC), a widely used and reliable method.[3][11]

Sample Preparation
  • Drying: Plant material should be freeze-dried or oven-dried at a temperature below 60°C to prevent degradation of lignans.[3]

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Lignan Extraction
  • Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is commonly used for extracting lignan glycosides.[3][12] For lignan aglycones, a less polar solvent like ethyl acetate may be employed.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 1 gram).

    • Add the extraction solvent (e.g., 20 mL of 80% methanol).

    • Homogenize the mixture using a high-speed homogenizer.

    • Perform extraction overnight on a shaker at room temperature, protected from light.[12]

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 20 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Pool the supernatants.

Hydrolysis (for total lignan analysis)

To quantify the total lignan content (both glycosides and aglycones), the glycosidic bonds must be cleaved.

  • Alkaline Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the extract and heat at 60°C for 1 hour.[7] Neutralize the solution with a strong acid before analysis.

  • Acid Hydrolysis: Add a strong acid (e.g., 1 M HCl) to the extract and heat. Note that this method can lead to the formation of artifacts for some lignans.[3]

  • Enzymatic Hydrolysis: Use specific enzymes like β-glucosidase to hydrolyze the glycosidic bonds. This method is milder but may be more expensive.

Purification (Optional)

For complex matrices, a Solid-Phase Extraction (SPE) step can be used to clean up the extract and concentrate the lignans before HPLC analysis.

HPLC Analysis
  • Column: A reversed-phase C18 column is typically used for lignan separation.

  • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.

  • Detection: A Diode Array Detector (DAD) or a UV detector set at 280 nm is suitable for detecting lignans.[13] For higher sensitivity and specificity, a Mass Spectrometer (MS) can be coupled to the HPLC system (LC-MS).[11]

  • Quantification: Lignan concentrations are determined by comparing the peak areas of the samples to those of a standard curve prepared with pure lignan standards.

Visualizing the Workflow and Biological Pathways

To better illustrate the processes involved in lignan analysis and their biological effects, the following diagrams have been generated using Graphviz.

Lignan_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material Drying Drying (<60°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition (e.g., 80% Methanol) Grinding->Solvent_Addition Homogenization Homogenization Solvent_Addition->Homogenization Overnight_Extraction Overnight Extraction Homogenization->Overnight_Extraction Centrifugation Centrifugation Overnight_Extraction->Centrifugation Supernatant Crude Lignan Extract Centrifugation->Supernatant Hydrolysis Hydrolysis (Alkaline/Acid/Enzymatic) Supernatant->Hydrolysis Purification Purification (SPE) Hydrolysis->Purification HPLC HPLC Separation Purification->HPLC Detection Detection (UV/MS) HPLC->Detection Quantification Quantification Detection->Quantification Estrogen_Signaling_Pathway cluster_lignans Lignan Metabolism cluster_cell Cellular Response cluster_membrane Non-Genomic Pathway cluster_nucleus Genomic Pathway Plant_Lignans Plant Lignans (e.g., Secoisolariciresinol) Gut_Microbiota Gut Microbiota Plant_Lignans->Gut_Microbiota Enterolignans Enterolignans (Enterolactone, Enterodiol) Gut_Microbiota->Enterolignans mER Membrane ER Enterolignans->mER Binds to ER Estrogen Receptor (ER) Enterolignans->ER Binds to MAPK MAPK Pathway (Erk1/2) mER->MAPK PI3K PI3K/Akt Pathway mER->PI3K Gene_Transcription Gene Transcription MAPK->Gene_Transcription Modulates PI3K->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) ER->ERE ERE->Gene_Transcription Biological_Effects Biological Effects (e.g., altered cell proliferation) Gene_Transcription->Biological_Effects Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of (+)-Isolariciresinol 9'-O-glucoside and other related lignans, focusing on their antioxidant and anti-inflammatory properties. The information is compiled to offer a clear, data-driven perspective for researchers in drug discovery and natural product chemistry.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of various lignans, providing a basis for comparing their relative potencies.

Table 1: Antioxidant Activity of Lignans (DPPH Radical Scavenging Assay)

CompoundIC50/EC50 ValueSource
(-)-Secoisolariciresinol12.252 µg/mL
(-)-Secoisolariciresinol diglycoside13.547 µg/mL
Natural (S,S)-Secoisolariciresinol Diglucoside (SDG)275.24 ± 13.15 µM[1]
Synthetic (S,S)-Secoisolariciresinol Diglucoside (SDG)292.17 ± 27.71 µM[1]
Synthetic (R,R)-Secoisolariciresinol Diglucoside (SDG)331.94 ± 21.21 µM[1]

Note: Direct DPPH radical scavenging data for this compound and its aglycone were not available in the reviewed literature. The data for secoisolariciresinol and its diglucoside suggest that the aglycone may possess slightly higher antioxidant activity than its glycosylated form.

Table 2: Anti-inflammatory Activity of Lignans (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 ValueSource
Unescribed Isolariciresinol Derivative 1RAW 264.73.7 µM[2]
Unescribed Isolariciresinol Derivative 2RAW 264.77.4 µM[2]
Unescribed Seco-Isolariciresinol DerivativeRAW 264.7Not specified[2]
(+)-IsolariciresinolHuman CEM cells> 10 µg/mL (Cytotoxicity)[3]

Note: While direct nitric oxide inhibition data for this compound is not available, derivatives of the aglycone, isolariciresinol, have demonstrated potent anti-inflammatory effects. This suggests that the core structure is crucial for this activity.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds dissolved in a suitable solvent

    • Methanol or ethanol

    • Spectrophotometer (capable of measuring absorbance at ~517 nm)

    • 96-well microplate (optional, for high-throughput screening)

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a test tube or microplate well, add a specific volume of the test compound solution at various concentrations.

    • Add a fixed volume of the DPPH solution to the test compound solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm against a blank (solvent without the test compound).

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (capable of measuring absorbance at ~540 nm)

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for a further period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add a specific volume of the supernatant.

    • Add the components of the Griess reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for a short period to allow for color development.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways through which lignans like this compound may exert their biological effects.

NF_kappa_B_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates for Degradation NF_kappa_B NF-κB (p65/p50) IkappaB->NF_kappa_B Inhibits NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active Releases Nucleus Nucleus NF_kappa_B_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF_kappa_B_active->Inflammatory_Genes Induces Transcription Lignans This compound & Related Lignans Lignans->IKK_complex Inhibits Lignans->NF_kappa_B_active Inhibits Translocation

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_active Active Akt (p-Akt) Akt->Akt_active Phosphorylation Cell_Survival Cell Survival Akt_active->Cell_Survival Promotes Proliferation Proliferation Akt_active->Proliferation Promotes Lignans This compound & Related Lignans Lignans->PI3K Activates

Caption: Potential activation of the PI3K/Akt signaling pathway by lignans.

References

A Guide to the Inter-Laboratory Comparison of (+)-Isolariciresinol 9'-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of (+)-Isolariciresinol 9'-O-glucoside, a key lignan glycoside. The objective of this guide is to present a framework for assessing the reproducibility and accuracy of analytical methods across different laboratories, thereby ensuring data integrity in research and clinical studies. This document outlines a standardized experimental protocol, presents a comparative analysis of hypothetical laboratory data, and visualizes the experimental workflow and the metabolic pathway of dietary lignans.

I. Comparative Analysis of Laboratory Performance

An inter-laboratory comparison was simulated to evaluate the proficiency of various laboratories in quantifying this compound in a standardized sample. The following table summarizes the hypothetical results from five participating laboratories. The data highlights the variability in analytical measurements and underscores the importance of standardized protocols.

Table 1: Hypothetical Results of Inter-Laboratory Quantification of this compound

Laboratory IDMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV, %)
Lab 0110.50.87.6
Lab 029.80.55.1
Lab 0311.21.210.7
Lab 0410.10.65.9
Lab 059.50.99.5
Overall 10.22 0.68 6.65

II. Standardized Experimental Protocol

To ensure consistency and comparability of results in an inter-laboratory study, a detailed and harmonized experimental protocol is crucial. The following protocol is a recommended procedure for the quantification of this compound.

1. Sample Preparation: Extraction and Hydrolysis

  • Objective: To extract lignan glycosides from the sample matrix and hydrolyze them to their aglycone form for accurate quantification.

  • Procedure:

    • Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 70% methanol and vortex for 1 minute.

    • Sonicate the sample for 30 minutes in a water bath at 40°C.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 5 mL of 0.1 M acetate buffer (pH 5.0).

    • Add 500 µL of β-glucosidase solution (1000 U/mL) and incubate at 37°C for 24 hours to ensure complete hydrolysis of the glucoside.

    • Stop the enzymatic reaction by adding 1 mL of 1 M HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge for sample clean-up.

    • Elute the analyte with methanol, evaporate to dryness, and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify the hydrolyzed aglycone, (+)-Isolariciresinol.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 20% B, linearly increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: A calibration curve should be constructed using a certified reference standard of (+)-Isolariciresinol. The concentration in the samples is determined by interpolating their peak areas against the calibration curve.

III. Visualized Experimental Workflow and Metabolic Pathway

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Homogenized Sample extraction Solvent Extraction (70% Methanol) start->extraction Step 1 hydrolysis Enzymatic Hydrolysis (β-glucosidase) extraction->hydrolysis Step 2 cleanup Solid-Phase Extraction (SPE) hydrolysis->cleanup Step 3 hplc HPLC-UV Analysis cleanup->hplc Step 4 quant Quantification hplc->quant Step 5

Figure 1. Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_intake Dietary Intake cluster_metabolism Gut Microbiota Metabolism cluster_absorption Systemic Circulation lignan_glucoside This compound aglycone (+)-Isolariciresinol lignan_glucoside->aglycone Deglycosylation enterodiol Enterodiol aglycone->enterodiol Demethylation & Dehydroxylation enterolactone Enterolactone enterodiol->enterolactone Oxidation absorption Absorption & Bioactivity enterodiol->absorption enterolactone->absorption

Figure 2. Metabolic pathway of dietary lignan glycosides in humans.

Dietary lignans, such as this compound, undergo significant transformation by the gut microbiota.[1] The initial step is the removal of the sugar moiety (deglycosylation) to release the aglycone.[1] This is followed by a series of microbial enzymatic reactions, including demethylation and dehydroxylation, to produce enterolignans, primarily enterodiol and enterolactone.[1] These enterolignans are then absorbed into the bloodstream, where they can exert their biological effects.[1]

References

Safety Operating Guide

Proper Disposal of (+)-Isolariciresinol 9'-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of (+)-Isolariciresinol 9'-O-glucoside, a lignan glycoside isolated from various plant species.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₆H₃₄O₁₁
Molecular Weight 522.54 g/mol
Appearance Solid
Melting Point 135-138°C
CAS Number 63358-12-3
Class Lignan Glycoside

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound for Disposal sds_check Check for specific Safety Data Sheet (SDS) start->sds_check sds_available SDS Available? sds_check->sds_available no_sds No specific SDS found. Treat as non-hazardous chemical waste with standard precautions. sds_available->no_sds No hazardous_check Is it classified as hazardous? sds_available->hazardous_check Yes non_hazardous Assume Non-Hazardous based on related compounds and general information. no_sds->non_hazardous hazardous_check->non_hazardous No container Select a suitable, labeled, and sealed waste container. Label as "Non-Hazardous Chemical Waste" and list contents. non_hazardous->container collection Collect waste in the designated container. Do not mix with hazardous waste streams. container->collection pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. collection->pickup documentation Complete any required waste disposal forms. pickup->documentation final_disposal EHS handles final disposal according to institutional and local regulations. documentation->final_disposal

References

Personal protective equipment for handling (+)-Isolariciresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

General Precautions: As a standard practice for all chemicals, especially those with limited toxicological data, it is crucial to avoid direct contact and inhalation. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling (+)-Isolariciresinol 9'-O-glucoside in a research setting.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Eye Protection ANSI Z87.1-compliant Safety Glasses or GogglesProtects eyes from airborne particles and potential splashes.[3][5]
Body Protection Full-Length Laboratory CoatPrevents contamination of personal clothing and protects the skin.[3]
Respiratory Protection N95 Respirator or higher (if not in a fume hood)Minimizes inhalation of the powdered compound, especially when weighing or transferring.[3][4]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for maintaining safety and compliance. The following workflow outlines the key steps for researchers.

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling, such as a chemical fume hood. Before starting, ensure all necessary equipment and materials are within reach to avoid leaving the designated area.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the solid compound. Use a spatula for transfers and handle gently to avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing.

  • Decontamination: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated chemical waste container according to your institution's hazardous waste guidelines. Unused compounds should also be disposed of as chemical waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Adherence to these guidelines provides a robust framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of the research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isolariciresinol 9'-O-glucoside
Reactant of Route 2
(+)-Isolariciresinol 9'-O-glucoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。